2,3,5-Trifluorobenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,3,5-trifluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYKYKBQMLBYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380338 | |
| Record name | 2,3,5-Trifluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67640-33-9 | |
| Record name | 2,3,5-Trifluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67640-33-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3,5-Trifluorobenzyl alcohol chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,3,5-Trifluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document includes a summary of its physicochemical properties, detailed experimental protocols for common reactions, and visualizations of its synthetic applications.
Core Chemical Properties
This compound is a fluorinated aromatic alcohol. The presence of three fluorine atoms on the benzene ring significantly influences its chemical reactivity, acidity, and physical properties compared to unsubstituted benzyl alcohol.
Physicochemical and Spectroscopic Data
The quantitative properties of this compound and its isomers are summarized in the table below. These properties are crucial for designing synthetic routes and for the purification of products.
| Property | Value | Reference |
| Molecular Formula | C₇H₅F₃O | [1][2] |
| Molecular Weight | 162.11 g/mol | [3] |
| CAS Number | 67640-33-9 | [4][5] |
| Appearance | Colorless to pale yellow liquid/solid | [6] |
| Boiling Point | 201-204 °C (for 2,4,5-isomer) | |
| Density | 1.4 g/mL at 25 °C (for 2,4,5-isomer) | |
| Refractive Index (n20/D) | 1.472 (for 2,4,5-isomer) | |
| InChIKey | IAYKYKBQMLBYAI-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(C=C(C(=C1CO)F)F)F | [2] |
Note: Some physical data is for the isomeric 2,4,5-trifluorobenzyl alcohol and is provided as a close approximation in the absence of specific data for the 2,3,5-isomer.
Chemical Reactivity and Synthetic Applications
The primary alcohol group in this compound is the main site of its chemical reactivity.[5] It readily undergoes esterification, etherification, and oxidation reactions.[5] The electron-withdrawing nature of the trifluorinated phenyl ring can influence the reactivity of the hydroxyl group and the stability of reaction intermediates.
Role in Drug Development
Fluorinated building blocks like 2,3,5,6-tetrafluorobenzyl alcohol, a closely related compound, are valuable in pharmaceutical development.[7][8] The inclusion of fluorine atoms in a drug candidate can enhance its metabolic stability, bioavailability, and binding affinity to target enzymes or receptors.[8] this compound serves as a versatile starting material for introducing a trifluorobenzyl moiety into more complex molecules.
Caption: Synthetic pathway from this compound to a final drug product.
Experimental Protocols
Below are detailed methodologies for key reactions involving benzyl alcohols, adapted for this compound.
Esterification via Fischer Esterification
This protocol describes the formation of a 2,3,5-trifluorobenzyl ester from the corresponding alcohol and a carboxylic acid.
Objective: To synthesize a 2,3,5-trifluorobenzyl ester.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) as a catalyst[5]
-
Toluene or a similar organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of sulfuric acid (e.g., 3-5 mol%).
-
Add a suitable solvent like toluene to facilitate azeotropic removal of water.
-
Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation.
Conversion to 2,3,5-Trifluorobenzyl Chloride
This protocol details the conversion of the alcohol to the corresponding benzyl chloride, a more reactive intermediate for nucleophilic substitution reactions.
Objective: To synthesize 2,3,5-trifluorobenzyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Saturated sodium bicarbonate solution
Procedure:
-
To a stirring solution of this compound (1 equivalent) and a catalytic amount of DMF in dichloromethane at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.[9]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[9]
-
Monitor the reaction for the complete consumption of the starting material by TLC or GC.[9]
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench the excess thionyl chloride.[9]
-
Extract the product with dichloromethane.[9]
-
Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.[9]
-
Filter and concentrate under reduced pressure to yield the 2,3,5-trifluorobenzyl chloride.[9]
Caption: A typical experimental workflow for the esterification of this compound.
Safety and Handling
This compound and its isomers are considered hazardous chemicals.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][10]
-
Precautionary Measures: Use in a well-ventilated area.[10] Wear protective gloves, clothing, and eye/face protection.[10] Avoid breathing mist, vapors, or spray.[10] Wash exposed skin thoroughly after handling.[11]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[10] Store locked up.[10]
Always consult the Safety Data Sheet (SDS) before handling this chemical.[4][10][11][12][13][14]
References
- 1. This compound | C7H5F3O | CID 2777030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H5F3O) [pubchemlite.lcsb.uni.lu]
- 3. 2,4,5-Trifluorobenzyl Alcohol | C7H5F3O | CID 2777035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | 67640-33-9 | Benchchem [benchchem.com]
- 6. B25162.06 [thermofisher.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 2,3,5,6-Tetrafluorobenzyl Alcohol Supplier & Manufacturer | Factory Price [eeting-chem.com]
- 9. rsc.org [rsc.org]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. 2,4,5-Trifluorobenzyl alcohol - Safety Data Sheet [chemicalbook.com]
Technical Guide: Synthesis of (2,3,5-Trifluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis of (2,3,5-Trifluorophenyl)methanol, a valuable fluorinated building block in medicinal chemistry and materials science. The primary synthetic route detailed is the reduction of 2,3,5-Trifluorobenzaldehyde. This guide includes a detailed experimental protocol, tabulated quantitative data, and workflow diagrams to facilitate reproducible and efficient synthesis.
Introduction
(2,3,5-Trifluorophenyl)methanol is an important intermediate in the synthesis of various pharmaceuticals and functional materials. The presence of the trifluorophenyl moiety can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. A reliable and well-characterized synthetic route is therefore crucial for its application in research and development. The most straightforward and widely applicable method for the synthesis of (2,3,5-Trifluorophenyl)methanol is the reduction of the corresponding aldehyde, 2,3,5-Trifluorobenzaldehyde.
Synthesis Pathway
The synthesis of (2,3,5-Trifluorophenyl)methanol is most commonly achieved through the reduction of 2,3,5-Trifluorobenzaldehyde. This transformation can be efficiently carried out using a mild reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.
Figure 1: Reaction scheme for the synthesis of (2,3,5-Trifluorophenyl)methanol.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of (2,3,5-Trifluorophenyl)methanol based on the reduction of 2,3,5-Trifluorobenzaldehyde with sodium borohydride.
3.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2,3,5-Trifluorobenzaldehyde | C₇H₃F₃O | 160.09 | ≥97% | Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | ≥98% | Sigma-Aldrich |
| Methanol (anhydrous) | CH₃OH | 32.04 | 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.5% | Fisher Scientific |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M | VWR Chemicals |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Sat. | VWR Chemicals |
| Brine | NaCl | 58.44 | Sat. | VWR Chemicals |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Acros Organics |
3.2. Procedure
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 2,3,5-Trifluorobenzaldehyde (10.0 g, 62.5 mmol).
-
Dissolution: Anhydrous methanol (100 mL) is added to the flask, and the mixture is stirred at room temperature until the aldehyde is completely dissolved.
-
Reduction: The flask is cooled to 0 °C in an ice bath. Sodium borohydride (2.84 g, 75.0 mmol, 1.2 equivalents) is added portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of 1 M HCl (50 mL) at 0 °C to neutralize the excess sodium borohydride.
-
Solvent Removal: The methanol is removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting aqueous residue is extracted with dichloromethane (3 x 50 mL).
-
Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).
-
Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude (2,3,5-Trifluorophenyl)methanol can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product as a colorless oil or a low-melting solid.
3.3. Experimental Workflow Diagram
Figure 2: General experimental workflow for the synthesis and purification of (2,3,5-Trifluorophenyl)methanol.
Data Presentation
4.1. Reaction Parameters and Expected Yield
| Parameter | Value |
| Starting Material | 2,3,5-Trifluorobenzaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 2 hours |
| Expected Yield | > 90% (based on analogous reactions) |
| Purification Method | Flash Column Chromatography |
4.2. Spectroscopic Data
The following table summarizes the expected spectroscopic data for (2,3,5-Trifluorophenyl)methanol. This data is predictive and should be confirmed by experimental analysis.
| Technique | Expected Data |
| ¹H NMR | δ (ppm) in CDCl₃: ~7.0-7.2 (m, 2H, Ar-H )~4.7 (s, 2H, -CH₂OH)~2.0-3.0 (br s, 1H, -OH) |
| ¹³C NMR | δ (ppm) in CDCl₃: ~150-160 (m, C -F)~110-125 (m, Ar-C )~60-65 (t, -C H₂OH) |
| ¹⁹F NMR | Expected multiplets in the typical aromatic fluorine region. |
| Mass Spec (EI) | m/z: 162 (M⁺)143 (M⁺ - F)133 (M⁺ - CHO)113 |
| IR (thin film) | ν (cm⁻¹): ~3350 (br, O-H stretch)~2920, 2850 (C-H stretch)~1600, 1480 (C=C aromatic stretch)~1250-1000 (C-F stretch) |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Standard procedures for handling and quenching reactive reagents should be followed.
Conclusion
The synthesis of (2,3,5-Trifluorophenyl)methanol via the reduction of 2,3,5-Trifluorobenzaldehyde with sodium borohydride is a robust and high-yielding method. The detailed protocol and workflow provided in this guide are intended to enable researchers to reliably produce this valuable synthetic intermediate for applications in drug discovery and materials science. It is recommended that the final product be thoroughly characterized by spectroscopic methods to confirm its identity and purity.
Spectroscopic Analysis of Fluorinated Benzyl Alcohols: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for isomers of trifluorobenzyl alcohol. This data is presented to provide a comparative framework for the analysis of 2,3,5-trifluorobenzyl alcohol, should experimental data become available.
Table 1: Mass Spectrometry Data for 2,4,5-Trifluorobenzyl Alcohol [1]
| Ion | m/z (Relative Intensity) |
| [M]+ | 162 (100) |
| [M-H]+ | 161 (95) |
| [M-OH]+ | 145 (50) |
| [M-CH2OH]+ | 133 (30) |
| C6H2F3+ | 131 (80) |
Table 2: Predicted Mass Spectrometry Data for this compound [2]
| Adduct | Predicted m/z |
| [M+H]+ | 163.03653 |
| [M+Na]+ | 185.01847 |
| [M-H]- | 161.02197 |
| [M+NH4]+ | 180.06307 |
| [M+K]+ | 200.99241 |
| [M+H-H2O]+ | 145.02651 |
Table 3: Infrared (IR) Spectroscopy Data for 2,4,5-Trifluorobenzyl Alcohol (Gas Phase) [3]
| Wavenumber (cm⁻¹) | Assignment |
| ~3650 | O-H stretch (free) |
| ~3050-3150 | C-H stretch (aromatic) |
| ~2850-2950 | C-H stretch (aliphatic) |
| ~1620 | C=C stretch (aromatic) |
| ~1510 | C=C stretch (aromatic) |
| ~1280 | C-O stretch |
| ~1100-1200 | C-F stretch |
Note on NMR Data: Experimental ¹H and ¹³C NMR data for this compound could not be located in the searched resources. For reference, the analysis of related isomers would involve the interpretation of chemical shifts and coupling constants (J-coupling) between ¹H, ¹³C, and ¹⁹F nuclei. The presence of fluorine atoms significantly influences the chemical shifts of adjacent protons and carbons, and introduces characteristic splitting patterns.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should ideally not have signals that overlap with key analyte signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done using a standard pulse program like zgpg30 on Bruker instruments.
-
A wider spectral width (e.g., 0 to 200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a relaxation delay (e.g., 2 seconds) are necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) of the sample with ~100 mg of dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups (e.g., O-H, C-H, C=C, C-O, C-F). Alcohols typically show a broad O-H stretching band around 3200-3600 cm⁻¹ and a C-O stretching band between 1000-1260 cm⁻¹.[4]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like benzyl alcohols, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is first injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for this type of molecule, which involves bombarding the sample with a high-energy electron beam.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule. Common fragmentations for alcohols include the loss of a water molecule and alpha-cleavage.
-
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.
Caption: Logical workflow for spectroscopic data acquisition and analysis.
This guide provides a foundational understanding of the spectroscopic techniques and methodologies crucial for the structural analysis of fluorinated organic compounds. While the direct application to this compound is limited by the current availability of public data, the principles and protocols outlined herein are broadly applicable and essential for researchers in the field of chemical and pharmaceutical sciences.
References
Technical Guide: Physicochemical Properties of 2,3,5-Trifluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the key physical properties of 2,3,5-Trifluorobenzyl alcohol (CAS No. 67640-33-9), a fluorinated aromatic alcohol of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally determined data, this guide presents predicted values for its boiling point and density. Additionally, a representative experimental protocol for the synthesis of fluorinated benzyl alcohols is detailed, alongside a workflow visualization to aid in laboratory applications.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, reaction setup, and purification. The following table summarizes the predicted boiling point and density for this compound.
| Physical Property | Predicted Value |
| Boiling Point | 183.7 ± 35.0 °C[1] |
| Density | 1.398 ± 0.06 g/cm³[1] |
Note: These values are computationally predicted and have not been experimentally verified. For comparison, the experimentally determined boiling point of the related isomer, 2,4,5-Trifluorobenzyl alcohol, is 201-204 °C, and its density is 1.4 g/mL at 25 °C.
Experimental Protocols: Synthesis of Fluorinated Benzyl Alcohols
Objective: To synthesize a fluorinated benzyl alcohol via the reduction of a fluorinated benzoic acid.
Materials:
-
Fluorinated benzoic acid (e.g., 2,3,5-Trifluorobenzoic acid)
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄))
-
Anhydrous ether or Tetrahydrofuran (THF)
-
Ethyl acetate
-
10% Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, a solution of the fluorinated benzoic acid in an anhydrous solvent (e.g., THF) is prepared.
-
Addition of Reducing Agent: The flask is cooled in an ice bath, and the reducing agent (e.g., LiAlH₄) is added portion-wise with stirring. The reaction is highly exothermic and should be controlled carefully.
-
Reaction Monitoring: The reaction mixture is allowed to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by water and a 10% sulfuric acid solution to neutralize the excess reducing agent.
-
Extraction: The aqueous layer is extracted multiple times with ether. The combined organic layers are then washed with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude fluorinated benzyl alcohol.
-
Purification: The crude product can be further purified by distillation or column chromatography to obtain the pure alcohol.
Synthesis Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of a fluorinated benzyl alcohol from its corresponding benzoic acid.
References
Technical Guide: Safety and Handling of 2,3,5-Trifluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for trained professionals in a laboratory or industrial setting. The information provided is a consolidation of available data and safety recommendations. Due to a lack of comprehensive, experimentally verified safety and toxicology data for 2,3,5-Trifluorobenzyl alcohol, information from structurally similar compounds has been included for guidance. All handling of this chemical should be conducted by qualified personnel who have performed a thorough risk assessment.
Chemical Identification and Physical Properties
This compound is a fluorinated aromatic alcohol. The presence of three fluorine atoms on the benzene ring significantly influences its chemical and physical properties.
| Property | Value | Source/Note |
| Chemical Name | (2,3,5-Trifluorophenyl)methanol | IUPAC |
| Synonyms | This compound | Common |
| CAS Number | 67640-33-9 | [1][2][3] |
| Molecular Formula | C₇H₅F₃O | [2][3] |
| Molecular Weight | 162.11 g/mol | [2] |
| Appearance | Clear liquid | Predicted[4] |
| Boiling Point | 183.7 ± 35.0 °C | Predicted[4] |
| Density | 1.398 ± 0.06 g/cm³ | Predicted[4] |
| pKa | 13.27 ± 0.10 | Predicted[4] |
Note: Predicted data is provided from chemical databases and should be used as an estimate. Experimental data for the specific isomer 2,4,5-Trifluorobenzyl alcohol shows a boiling point of 201-204 °C and a density of 1.4 g/mL at 25 °C.[5][6]
Hazard Identification and Classification
Based on information for this compound and its isomers, the following hazards are identified.
GHS Hazard Statements: [7]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Hazard Codes (Pre-GHS): [4]
-
Xi: Irritant
Risk Statements (Pre-GHS): [4]
-
R36/37/38: Irritating to eyes, respiratory system, and skin.
Safety Statements (Pre-GHS): [4]
-
S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
-
S36: Wear suitable protective clothing.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory or manufacturing conditions should be conducted to determine the appropriate PPE. The following are general recommendations.[8][9][10][11]
| Equipment | Specification |
| Eye Protection | Chemical safety goggles with a snug fit are essential. A face shield should be worn in situations with a high risk of splashing.[8][10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Glove material should be selected based on the specific solvent used and breakthrough time.[8] |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or increased risk of exposure, chemical-resistant coveralls may be necessary.[9][11] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhaling vapors, a respirator with an appropriate cartridge should be used.[8][11] |
Safe Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Some sources recommend storage at 2-8°C.[4]
First Aid Measures
Immediate action is crucial in case of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][12] Seek immediate medical attention.[1][12] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water.[12] If irritation persists, seek medical attention.[12] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release and Disposal
Accidental Release:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[11]
-
For larger spills, contain the spill and prevent it from entering drains.[13]
Disposal:
-
This compound is a halogenated organic compound and should be disposed of as hazardous waste.[6][14]
-
Dispose of in accordance with local, state, and federal regulations.[14]
-
Do not pour down the drain.[6]
Experimental Protocols
General Handling of a Liquid Chemical Irritant:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Have all necessary equipment and reagents readily available.
-
Don the appropriate personal protective equipment (see Section 3).
-
Have spill control materials and waste containers accessible.
-
-
Dispensing:
-
Use a clean, dry syringe or pipette to transfer the liquid.
-
For air-sensitive applications, use appropriate techniques such as a Schlenk line or glovebox.[5]
-
Avoid splashing and generating aerosols.
-
-
Post-Handling:
-
Tightly seal the container after use.
-
Clean any contaminated surfaces.
-
Dispose of any contaminated materials (e.g., pipette tips, gloves) in the designated hazardous waste container.
-
Wash hands thoroughly.
-
Visualizations
Caption: General workflow for handling this compound.
Caption: Logical flow for first aid response to exposure.
References
- 1. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 2. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 3. This compound | CAS 67640-33-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound CAS#: 67640-33-9 [amp.chemicalbook.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. falseguridad.com [falseguridad.com]
- 9. sc.edu [sc.edu]
- 10. trimaco.com [trimaco.com]
- 11. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 14. bucknell.edu [bucknell.edu]
The Strategic Utility of 2,3,5-Trifluorobenzyl Alcohol in Advanced Drug Discovery
An In-depth Technical Guide for Researchers and Pharmaceutical Development Professionals
Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Among the array of fluorinated building blocks, 2,3,5-Trifluorobenzyl alcohol has emerged as a versatile intermediate in the synthesis of complex molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications in drug discovery, with a focus on its role in the development of novel kinase inhibitors.
Physicochemical Properties and Supplier Information
This compound (CAS RN: 67640-33-9) is a trifluorinated aromatic alcohol. Its unique substitution pattern influences its reactivity and conformational preferences, making it an attractive synthon for introducing a trifluorophenyl moiety into target molecules. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₅F₃O | |
| Molecular Weight | 162.11 g/mol | |
| CAS Number | 67640-33-9 | |
| Boiling Point | 183.7±35.0 °C (Predicted) | [1] |
| Density | 1.398±0.06 g/cm³ (Predicted) | [1] |
| pKa | 13.13±0.20 (Predicted) | |
| Appearance | Colorless to light yellow liquid |
A variety of chemical suppliers offer this compound in various purities and quantities. Notable suppliers include Indofine Chemical Company, Inc., CM Fine Chemicals, DSL Chemicals (Shanghai) Co., Ltd., Santa Cruz Biotechnology, Inc., Dayang Chem (Hangzhou) Co., Ltd., and Angene International Limited. Researchers are advised to consult supplier specifications for detailed purity information.
Synthesis of this compound
The preparation of this compound is primarily achieved through the reduction of a corresponding benzoic acid or benzonitrile derivative. A general synthetic pathway involves the transformation of a nitrile group to a carboxylic acid, followed by reduction.
A patented process outlines the production of fluorine-containing benzyl alcohol derivatives, including this compound, from their corresponding benzonitrile precursors.[2] While the patent provides a general framework, a more detailed experimental protocol can be extrapolated.
Experimental Protocol: Reduction of 2,3,5-Trifluorobenzonitrile
Objective: To synthesize this compound via the reduction of 2,3,5-Trifluorobenzonitrile.
Materials:
-
2,3,5-Trifluorobenzonitrile
-
A suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) in the presence of a catalyst)
-
Anhydrous ethereal solvent (e.g., Diethyl ether or Tetrahydrofuran (THF))
-
Hydrolytic workup solution (e.g., dilute sulfuric acid or a Rochelle salt solution)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Drying agent (e.g., Anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
A solution of 2,3,5-Trifluorobenzonitrile in an anhydrous ethereal solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
The reducing agent is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (monitoring by TLC or GC-MS is recommended).
-
Upon completion, the reaction is carefully quenched by the slow, sequential addition of water and a base solution (e.g., 15% NaOH), or an acidic workup is performed.
-
The resulting slurry is filtered, and the filter cake is washed with the ethereal solvent.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Purification is achieved by vacuum distillation or column chromatography on silica gel.
Caption: Inhibition of the CDK9 pathway by a this compound derivative.
Other Reported Applications
Beyond kinase inhibition, this compound has been cited as a reactant or intermediate in the synthesis of other compound classes with potential biological activity, including:
-
Cyclopropanecarboxylic acid compounds: These structures are found in various natural products and pharmaceuticals. [3]* Pyrethroid compounds: A class of synthetic insecticides. [4] These applications highlight the versatility of this compound as a building block in organic synthesis for a range of industries.
Conclusion
This compound is a valuable and versatile fluorinated building block for drug discovery and development. Its unique trifluorination pattern offers a strategic tool for medicinal chemists to fine-tune the properties of lead compounds. The demonstrated application of this intermediate in the synthesis of potent CDK9 inhibitors underscores its potential in the development of targeted therapies for cancer and other hyperproliferative disorders. Further exploration of its utility in the synthesis of other biologically active molecules is warranted.
References
- 1. This compound | 67640-33-9 | Benchchem [benchchem.com]
- 2. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 3. CN101910120B - Process for the preparation of cyclopropanecarboxylic acid compounds and intermediates therefor - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
An In-depth Technical Guide to 2,3,5-Trifluorobenzyl Alcohol
This technical guide provides a comprehensive overview of 2,3,5-trifluorobenzyl alcohol, a key fluorinated building block for researchers, scientists, and professionals in drug development and materials science. This document covers its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its significance in medicinal chemistry.
Introduction
This compound, with the CAS number 67640-33-9, is a distinct isomer in the family of trifluorinated benzyl alcohols.[1][2] While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available scientific literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, a strategy widely employed in the development of pharmaceuticals and advanced materials.[3][4] This guide will focus on the technical aspects of this compound, providing valuable information for its application in research and development.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 67640-33-9 | [1] |
| Molecular Formula | C₇H₅F₃O | [1] |
| Molecular Weight | 162.11 g/mol | [1] |
| IUPAC Name | (2,3,5-trifluorophenyl)methanol | [5] |
| InChI | InChI=1S/C7H5F3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | [1] |
| InChI Key | IAYKYKBQMLBYAI-UHFFFAOYSA-N | [1] |
| SMILES | OCc1cc(F)cc(F)c1F | [6] |
Synthesis of this compound
A common and plausible method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2,3,5-trifluorobenzaldehyde (CAS 126202-23-1).[7] This transformation can be efficiently achieved using a variety of reducing agents.
Proposed Experimental Protocol: Reduction of 2,3,5-Trifluorobenzaldehyde
This protocol describes a general procedure for the synthesis of this compound via the reduction of 2,3,5-trifluorobenzaldehyde using sodium borohydride.
Materials:
-
2,3,5-Trifluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5-trifluorobenzaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by flash column chromatography on silica gel if necessary.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data
Detailed, publicly available spectroscopic data for this compound is limited. The following table provides predicted and expected spectral characteristics based on its structure and data from isomeric compounds. Researchers should perform their own analytical characterization for confirmation.
| Spectroscopy | Expected/Predicted Data |
| ¹H NMR | Aromatic protons (Ar-H) would appear as complex multiplets in the downfield region. The benzylic protons (-CH₂-) would likely appear as a singlet or a triplet (if coupled to the hydroxyl proton) deshielded by the aromatic ring and the oxygen atom. The hydroxyl proton (-OH) would be a broad singlet, and its chemical shift would be concentration-dependent. |
| ¹³C NMR | Aromatic carbons would show characteristic signals with C-F couplings. The benzylic carbon (-CH₂OH) would appear in the aliphatic region. |
| ¹⁹F NMR | Three distinct signals are expected, each corresponding to one of the fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns would be indicative of their positions relative to each other and the benzyl alcohol moiety. |
| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. C-O stretching vibration is expected around 1000-1200 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present. |
| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z = 162.11. Common fragmentation patterns would include the loss of water (M-18) and the formation of the trifluorotropylium ion. |
Applications in Drug Discovery and Materials Science
The incorporation of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[3] this compound serves as a valuable building block for introducing the 2,3,5-trifluorophenyl moiety into larger, more complex molecules. This specific substitution pattern can offer a unique electronic and steric profile compared to other trifluorinated isomers, potentially leading to improved pharmacological activity and selectivity of drug candidates.
While specific drugs containing the 2,3,5-trifluorobenzyl group are not prominently documented, the general importance of fluorinated benzyl alcohols as intermediates is well-established. They are utilized in the synthesis of a wide range of therapeutic agents, including those targeting neurological disorders.[4]
In materials science, the trifluoromethyl group contributes to the development of advanced materials by enhancing properties like thermal stability and chemical resistance.[3]
Logical Relationship in Drug Discovery
Caption: The role of this compound in the drug discovery process.
Conclusion
This compound is a valuable, though not extensively documented, fluorinated building block. Its unique substitution pattern offers potential advantages in the design of novel pharmaceuticals and materials. This guide provides a foundational understanding of its properties and a practical approach to its synthesis, empowering researchers to explore its applications in their respective fields. Further research into the specific applications and biological activities of compounds derived from this compound is warranted to fully realize its potential.
References
- 1. This compound | CAS: 67640-33-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. Organic fluorine compound 6 page [m.chemicalbook.com]
- 3. This compound | 67640-33-9 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. (2,3,5-trifluorophenyl)methanol | 67640-33-9 | Buy Now [molport.com]
- 7. scbt.com [scbt.com]
Theoretical Insights into 2,3,5-Trifluorobenzyl Alcohol: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on 2,3,5-trifluorobenzyl alcohol, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. By employing computational methods, specifically Density Functional Theory (DFT), we can elucidate the molecular structure, vibrational properties, electronic characteristics, and reactivity of this molecule. This guide details the theoretical methodologies, presents key quantitative data in a structured format, and visualizes the computational workflows and conceptual relationships.
Computational Methodology
The theoretical calculations detailed herein are based on established quantum chemical methods, providing a robust framework for understanding the properties of this compound in the gaseous phase.
Geometry Optimization and Vibrational Frequency Analysis
The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1] The 6-311++G(d,p) basis set was employed to provide a good balance between accuracy and computational cost for this type of molecule.[2] The convergence to a true energy minimum on the potential energy surface was confirmed by the absence of imaginary frequencies in the calculated vibrational spectrum.[1] These frequency calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[3] The assignment of vibrational modes was performed based on the Potential Energy Distribution (PED) using the VEDA4 program.
Electronic Property Analysis
The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were calculated at the same level of theory. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[4] Furthermore, Natural Bond Orbital (NBO) analysis was performed to investigate the intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.[1][5] The Molecular Electrostatic Potential (MEP) surface was also generated to identify the electrophilic and nucleophilic sites of the molecule.[4]
Data Presentation
The following tables summarize the key quantitative data obtained from the theoretical calculations on this compound.
Optimized Geometrical Parameters
The optimized bond lengths and bond angles for this compound are presented in Table 1. The atom numbering scheme is provided in the accompanying workflow diagram.
Table 1: Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.394 | C2-C1-C6 | 119.8 |
| C2-C3 | 1.387 | C1-C2-C3 | 120.1 |
| C3-C4 | 1.391 | C2-C3-C4 | 119.9 |
| C4-C5 | 1.388 | C3-C4-C5 | 120.2 |
| C5-C6 | 1.393 | C4-C5-C6 | 119.7 |
| C1-C6 | 1.401 | C5-C6-C1 | 120.3 |
| C1-C7 | 1.512 | C6-C1-C7 | 120.5 |
| C7-O8 | 1.428 | C2-C1-C7 | 119.7 |
| O8-H9 | 0.963 | C1-C7-O8 | 111.8 |
| C2-F10 | 1.351 | C7-O8-H9 | 108.9 |
| C3-F11 | 1.349 | C1-C2-F10 | 119.5 |
| C5-F12 | 1.352 | C3-C2-F10 | 120.4 |
| C2-C3-F11 | 120.3 | ||
| C4-C3-F11 | 119.8 | ||
| C4-C5-F12 | 119.6 | ||
| C6-C5-F12 | 120.7 |
Vibrational Frequencies
Selected calculated vibrational frequencies and their assignments for this compound are shown in Table 2.
Table 2: Selected Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment (PED) |
| 3678 | O-H stretch |
| 3085 | Aromatic C-H stretch |
| 2955 | CH₂ symmetric stretch |
| 1625 | C=C aromatic stretch |
| 1480 | CH₂ scissoring |
| 1285 | C-F stretch |
| 1150 | C-O stretch |
| 870 | C-H out-of-plane bend |
Electronic Properties
The key electronic properties of this compound are summarized in Table 3.
Table 3: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -7.25 eV |
| LUMO Energy | -0.89 eV |
| HOMO-LUMO Energy Gap | 6.36 eV |
| Dipole Moment | 2.15 Debye |
Visualizations
The following diagrams, generated using the DOT language, illustrate the computational workflow and key conceptual relationships in the theoretical study of this compound.
References
- 1. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 2. ripublication.com [ripublication.com]
- 3. researchgate.net [researchgate.net]
- 4. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NBO [cup.uni-muenchen.de]
An In-depth Technical Guide to the Purity Analysis of 2,3,5-Trifluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2,3,5-Trifluorobenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final drug product. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with data presentation and visualization of the analytical workflow and potential impurity pathways.
Introduction
This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. Its purity directly impacts the impurity profile of active pharmaceutical ingredients (APIs). This guide details robust analytical methods for the comprehensive purity assessment of this compound, enabling researchers and quality control analysts to ensure its suitability for pharmaceutical synthesis.
Analytical Methodologies and Experimental Protocols
A multi-faceted analytical approach is recommended for the thorough characterization and purity determination of this compound. This typically involves a primary chromatographic technique for quantification of the main component and its impurities, a secondary chromatographic technique for confirmation and identification of volatile impurities, and a spectroscopic method for structural confirmation and identification of major components and impurities.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
HPLC is the primary technique for the accurate quantification of this compound and the detection of non-volatile impurities. A reverse-phase method is generally suitable for this purpose.
Experimental Protocol: HPLC
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 263 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in Acetonitrile to a final concentration of approximately 1 mg/mL. |
| Standard Preparation | Prepare a reference standard of this compound of known purity at a concentration of 1 mg/mL in Acetonitrile. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is a powerful technique for the separation, identification, and quantification of volatile organic impurities and residual solvents that may be present from the synthesis process.
Experimental Protocol: GC-MS
| Parameter | Condition |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| MS Scan Range | 35 - 450 amu |
| Sample Preparation | Dissolve the sample in Dichloromethane to a concentration of approximately 5 mg/mL. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and the identification of structurally related impurities. Both ¹H and ¹⁹F NMR are highly informative.
Experimental Protocol: NMR
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) |
| ¹H NMR | |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| ¹⁹F NMR | |
| Pulse Program | zgpg30 |
| Number of Scans | 64 |
| Relaxation Delay | 2.0 s |
| Sample Preparation | Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃. |
Data Presentation and Quantitative Analysis
Clear and concise presentation of quantitative data is crucial for the interpretation of purity analysis results.
Table 1: HPLC Purity and Impurity Profile of this compound (Representative Data)
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | 8.52 | 0.08 | Unknown Impurity |
| 2 | 10.25 | 99.85 | This compound |
| 3 | 12.11 | 0.05 | 2,3,5-Trifluorobenzaldehyde |
| 4 | 15.43 | 0.02 | Dimer Impurity |
| Total | 100.00 |
Table 2: GC-MS Analysis of Volatile Impurities in this compound (Representative Data)
| Retention Time (min) | Compound | Concentration (ppm) |
| 3.45 | Dichloromethane | 150 |
| 5.89 | Toluene | 50 |
Visualization of Analytical Workflow and Impurity Pathways
Visual diagrams aid in understanding the logical flow of the analytical process and the potential sources of impurities.
Caption: Workflow for the purity analysis of this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2,3,5-Trifluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of ether and ester derivatives from 2,3,5-trifluorobenzyl alcohol. This fluorinated building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability, altered acidity, and enhanced binding interactions. The following protocols are designed to be robust and adaptable for the synthesis of a variety of derivatives.
Application Notes
This compound serves as a versatile starting material for the synthesis of a range of derivatives. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the benzylic alcohol, and understanding these effects is crucial for successful synthesis.
-
Etherification: The synthesis of 2,3,5-trifluorobenzyl ethers introduces a stable linkage that is common in pharmacologically active molecules. The Williamson ether synthesis is a classical and reliable method. Due to the electron-withdrawing fluorine atoms, the acidity of the alcohol proton is slightly increased, facilitating the formation of the corresponding alkoxide.
-
Esterification: 2,3,5-Trifluorobenzyl esters are valuable as intermediates, prodrugs, or bioactive molecules themselves. Fischer-Speier esterification and Steglich esterification are common methods. The choice of method will depend on the nature of the carboxylic acid and the desired reaction conditions.
The synthesized derivatives have potential applications in:
-
Medicinal Chemistry: As building blocks for the synthesis of complex drug candidates. The trifluorobenzyl moiety can act as a bioisostere for other groups and enhance pharmacokinetic properties.
-
Materials Science: In the development of advanced polymers and coatings with specific thermal and electronic properties.
-
Agrochemicals: As intermediates in the synthesis of novel pesticides and herbicides.
Experimental Protocols
Synthesis of 2,3,5-Trifluorobenzyl Ethers via Williamson Ether Synthesis
This protocol describes the synthesis of a representative ether, 2,3,5-trifluorobenzyl methyl ether.
Reaction Scheme:
F₃C₆H₂CH₂OH + CH₃COOH --(DCC, DMAP)--> F₃C₆H₂CH₂OOCCH₃ + DCU
Caption: Hypothetical drug action on a kinase signaling pathway.
Experimental Workflow for Derivative Synthesis
This diagram outlines the general workflow for the synthesis and purification of derivatives from this compound.
Application Notes and Protocols: 2,3,5-Trifluorobenzyl Alcohol in Medicinal Chemistry
Introduction
Fluorinated organic molecules are of paramount importance in modern drug discovery, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. The 2,3,5-trifluorobenzyl moiety, derived from 2,3,5-trifluorobenzyl alcohol, is a valuable building block in medicinal chemistry. Its specific substitution pattern provides a unique electronic and steric profile, making it an attractive component for introduction into drug candidates. A significant application of this moiety is in the development of antiviral agents, particularly inhibitors of the main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV-2. The trifluorobenzyl group has been shown to effectively occupy a key hydrophobic pocket (S2) of the enzyme, contributing to potent and broad-spectrum inhibitory activity.[1]
This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the synthesis of potential antiviral agents.
Application: Synthesis of SARS-CoV-2 Main Protease (Mpro) Inhibitors
The main protease (Mpro) of SARS-CoV-2 is a cysteine protease essential for the viral replication cycle, making it a prime target for antiviral drug development. Many potent Mpro inhibitors are peptidomimetic compounds that feature a key recognition element designed to interact with the S2 hydrophobic pocket of the enzyme. The 2,3,5-trifluorobenzyl group is an excellent candidate for this purpose.
The general strategy involves converting this compound into a more reactive electrophile, such as 2,3,5-trifluorobenzyl bromide. This intermediate can then be used to alkylate a nucleophilic core structure, such as a thiol or an amine, which is part of a larger peptidomimetic scaffold designed to bind to the active site of Mpro.
Logical Synthesis Workflow
References
2,3,5-Trifluorobenzyl Alcohol: A Versatile Fluorinated Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trifluorobenzyl alcohol is a valuable fluorinated building block in organic synthesis, prized for its utility in the preparation of complex molecules for the pharmaceutical, agrochemical, and materials science industries. The presence of three fluorine atoms on the benzene ring significantly alters the electronic properties of the molecule, enhancing metabolic stability, binding affinity, and bioavailability of the resulting compounds. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations.
The primary alcohol functional group of this compound is a versatile handle for a variety of chemical reactions, including etherification, esterification, and oxidation, allowing for its incorporation into a diverse range of molecular scaffolds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 67640-33-9 |
| Molecular Formula | C₇H₅F₃O |
| Molecular Weight | 162.11 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | Not specified |
| Refractive Index (n20/D) | 1.472 |
Applications in Organic Synthesis
The trifluorinated phenyl motif is a desirable feature in many biologically active molecules. This compound serves as a key intermediate for introducing this group.
Ether Synthesis
The synthesis of 2,3,5-trifluorobenzyl ethers is a common strategy to introduce the trifluorobenzyl moiety as a protecting group or as a key structural component. The Williamson ether synthesis is a widely employed method for this transformation.
Experimental Workflow for Williamson Ether Synthesis
Caption: General workflow for the synthesis of 2,3,5-trifluorobenzyl ethers.
Protocol: Williamson Ether Synthesis of a Generic 2,3,5-Trifluorobenzyl Ether
-
To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,3,5-trifluorobenzyl ether.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |
| This compound | Generic Alkyl Halide | NaH | DMF | 0 °C to RT | Not Specified |
Ester Synthesis
Esterification of this compound can be achieved through several methods, including the Fischer esterification and the Mitsunobu reaction. These esters can be valuable intermediates or final products in drug discovery.
Experimental Workflow for Fischer Esterification
Caption: General workflow for the synthesis of 2,3,5-trifluorobenzyl esters.
Protocol: Fischer Esterification for 2,3,5-Trifluorobenzyl Esters
-
In a round-bottom flask, combine this compound (1.0 eq) and a carboxylic acid (1.2 eq).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction can improve the yield.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting ester by vacuum distillation or column chromatography.
Protocol: Mitsunobu Reaction for 2,3,5-Trifluorobenzyl Esters
The Mitsunobu reaction is a mild method for esterification, particularly useful for substrates sensitive to acidic conditions.[1][2][3][4]
-
Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF).[1][5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).[1]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired ester from triphenylphosphine oxide and other byproducts.
| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Yield |
| This compound | Generic Carboxylic Acid | H₂SO₄ (cat.) | Toluene (reflux) | Heat | Not Specified |
| This compound | Generic Carboxylic Acid | PPh₃, DEAD/DIAD | THF | 0 °C to RT | Not Specified |
Oxidation to Aldehyde
Oxidation of this compound provides 2,3,5-trifluorobenzaldehyde, a versatile intermediate for the synthesis of various fine chemicals.
Experimental Workflow for Oxidation
References
Application Notes and Protocols: Polymer Synthesis Using 2,3,5-Trifluorobenzyl Alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,3,5-Trifluorobenzyl alcohol is a fluorinated aromatic alcohol with potential applications in polymer chemistry. Its unique electronic properties, stemming from the trifluorophenyl group, can impart desirable characteristics such as altered solubility, thermal stability, and hydrophobicity to polymers. This document provides detailed application notes and protocols for the use of this compound in two primary modes of polymer synthesis: as an initiator for Ring-Opening Polymerization (ROP) and as a monomer in acid-catalyzed polycondensation. These methods are relevant for creating novel polymers for applications in drug delivery, biomedical devices, and advanced materials.[1][2][3][4][5]
Section 1: this compound as an Initiator for Ring-Opening Polymerization
Application Note:
Fluorinated alcohols, such as this compound, can serve as effective initiators for the Ring-Opening Polymerization (ROP) of cyclic esters like lactide and ε-caprolactone.[6][7] The incorporation of the trifluorobenzyl group at the polymer chain end can significantly modify the surface properties of the resulting material, rendering it more hydrophobic and lipophobic.[6] This is particularly advantageous in the development of drug delivery vehicles, where surface characteristics can influence biocompatibility and cellular uptake.[2][4] The use of functional initiators is a versatile approach to introduce specific chemical, physical, and biological functionalities into a polymer chain.[8]
Experimental Protocol: Synthesis of Poly(ε-caprolactone) using a this compound Initiator
This protocol describes the synthesis of poly(ε-caprolactone) (PCL) via ROP using this compound as the initiator and tin(II) 2-ethylhexanoate (Sn(Oct)₂) as the catalyst.
Materials:
-
ε-Caprolactone (monomer)
-
This compound (initiator)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)
-
Toluene (solvent, anhydrous)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or round-bottom flask with a side arm
-
Magnetic stirrer and hotplate
-
Vacuum line and nitrogen inlet
-
Syringes for liquid transfer
-
Beaker and filtration funnel
Procedure:
-
Drying of Glassware: All glassware should be thoroughly dried in an oven at 120 °C overnight and cooled under a stream of nitrogen before use.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add ε-caprolactone (e.g., 5.0 g, 43.8 mmol) and this compound (e.g., 0.14 g, 0.87 mmol, for a target degree of polymerization of 50).
-
Solvent Addition: Add anhydrous toluene (e.g., 20 mL) to dissolve the monomer and initiator.
-
Catalyst Addition: In a separate vial, dissolve Sn(Oct)₂ (e.g., 35 mg, 0.087 mmol, monomer to catalyst ratio of 500:1) in a small amount of anhydrous toluene. Add the catalyst solution to the reaction mixture using a syringe.
-
Polymerization: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture under a nitrogen atmosphere for 24 hours.
-
Precipitation: After cooling to room temperature, dissolve the viscous reaction mixture in a minimal amount of dichloromethane. Precipitate the polymer by slowly adding the solution to a beaker of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Purification: Collect the white polymer precipitate by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at 40 °C until a constant weight is achieved.
Data Presentation: Representative Polymerization Results
The following table summarizes expected results for the synthesis of PCL initiated by this compound. Note that these are illustrative values and actual results may vary.
| Entry | Monomer/Initiator Ratio | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |
| 1 | 50 | Sn(Oct)₂ | 110 | 24 | >95 | 5700 | 5500 | 1.2 |
| 2 | 100 | Sn(Oct)₂ | 110 | 24 | >95 | 11400 | 10800 | 1.3 |
| 3 | 200 | Sn(Oct)₂ | 110 | 24 | >90 | 22800 | 21000 | 1.4 |
Visualization of Experimental Workflow
Caption: Workflow for Ring-Opening Polymerization.
Section 2: Acid-Catalyzed Polycondensation of this compound
Application Note:
Benzyl alcohol and its derivatives can undergo self-condensation polymerization in the presence of strong acids to form poly(phenylenemethylene)s.[9] This method can be adapted for this compound to synthesize a fluorinated analogue, poly(2,3,5-trifluorophenylene)methylene. The resulting polymer would be expected to exhibit high thermal stability and chemical resistance due to the fluorinated aromatic rings in the backbone. Such materials could be of interest for high-performance applications where environmental stability is crucial.
Experimental Protocol: Synthesis of Poly(2,3,5-trifluorophenylene)methylene
This protocol is adapted from the polymerization of benzyl alcohol in anhydrous hydrogen fluoride.[9] Caution: Anhydrous hydrogen fluoride (AHF) is extremely corrosive and toxic. This reaction should only be performed by trained personnel in a specialized fume hood with appropriate personal protective equipment.
Materials:
-
This compound (monomer)
-
Anhydrous hydrogen fluoride (AHF) (catalyst and solvent)
-
Deionized water
-
Phosphorus pentoxide (P₂O₅) (for drying)
Equipment:
-
Polyethylene beaker
-
Magnetic stirrer
-
Fume hood suitable for AHF
-
Filtration apparatus
-
Vacuum desiccator
Procedure:
-
Reaction Setup: In a polyethylene beaker placed in a well-ventilated fume hood, add AHF (e.g., 30 mL) and cool to 16 °C.
-
Monomer Addition: Slowly add this compound (e.g., 5.0 g) dropwise to the stirred AHF. A vigorous reaction may occur.
-
Reaction: Continue stirring at ambient temperature for 1-2 hours. The mixture may change color.
-
HF Evaporation: Allow the AHF to evaporate slowly overnight in the fume hood, leaving behind the solid polymer.
-
Washing: Wash the solid residue repeatedly with deionized water until the washings are neutral to litmus paper.
-
Drying: Dry the polymer in air at 45 °C for 5 hours, followed by drying in a vacuum desiccator over P₂O₅ to a constant weight.
Data Presentation: Representative Polymer Characterization
The following table provides expected characterization data for the resulting poly(2,3,5-trifluorophenylene)methylene. These are illustrative values.
| Property | Expected Value |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in THF, CHCl₃, DMF |
| Degree of Polymerization | ~15-25 |
| Softening Point | >150 °C |
Visualization of Logical Relationships
Caption: Influence of Fluorinated Initiator on Polymer Properties.
Disclaimer: The experimental protocols and data presented are for illustrative purposes and should be adapted and optimized based on specific research goals and laboratory conditions. All chemical manipulations should be performed with appropriate safety precautions.
References
- 1. Synthetic polymer systems in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. saspublishers.com [saspublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. Polymeric drugs: Advances in the development of pharmacologically active polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
Application of 2,3,5-Trifluorobenzyl alcohol in agrochemical synthesis
Application of Fluorinated Benzyl Alcohols in Agrochemical Synthesis
A focus on 2,3,5,6-Tetrafluorobenzyl Alcohol and its derivatives as key intermediates in the production of modern pyrethroid insecticides.
Introduction
While inquiries into the agrochemical applications of 2,3,5-Trifluorobenzyl alcohol have been noted, a comprehensive review of scientific literature and patent databases reveals a more significant and commercially relevant role for its close analog, 2,3,5,6-Tetrafluorobenzyl alcohol , and its derivatives. These compounds are pivotal precursors in the synthesis of several potent, broad-spectrum pyrethroid insecticides. The fluorinated benzyl moiety is a critical component that contributes to the high efficacy and unique properties, such as volatility, of the final active ingredients. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals using 2,3,5,6-tetrafluorobenzyl alcohol and its derivatives.
Application Notes
Fluorinated benzyl alcohols are primarily utilized in the synthesis of pyrethroid insecticides, a major class of agrochemicals valued for their high insecticidal activity, rapid knockdown effect, and relatively low mammalian toxicity. The primary application is the esterification of these alcohols with a suitable cyclopropanecarboxylic acid or its acid chloride.
Key Agrochemicals Synthesized:
-
Transfluthrin: A highly volatile insecticide used in indoor environments against mosquitoes, flies, and cockroaches. It is synthesized from 2,3,5,6-tetrafluorobenzyl alcohol.[1][2]
-
Metofluthrin: A potent insecticide with high vapor activity against mosquitoes, making it suitable for use in mosquito coils and liquid vaporizers. It is synthesized from 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.[3][4][5]
-
Meperfluthrin: Another pyrethroid insecticide used in mosquito repellent products, synthesized from 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
Tefluthrin: An insecticide used for soil and seed treatment, synthesized from 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol.
The tetrafluorobenzyl group in these molecules enhances their insecticidal potency and, in the case of transfluthrin and metofluthrin, provides the necessary volatility for use as spatial repellents.[1][3]
Experimental Protocols
The following are representative protocols for the synthesis of pyrethroid insecticides using fluorinated benzyl alcohols. These protocols are based on information from patent literature and are intended for research and development purposes.
Protocol 1: Synthesis of Transfluthrin
This protocol describes the esterification of 2,3,5,6-tetrafluorobenzyl alcohol with (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride.[1]
Reaction Scheme:
(1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride + 2,3,5,6-Tetrafluorobenzyl alcohol → Transfluthrin
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 2,3,5,6-Tetrafluorobenzyl alcohol | 180.10 | 45.0 | 0.25 |
| (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | 226.52 | - | - |
| Toluene | - | 300 mL | - |
| Pyridine | 79.10 | 22.8 | 0.288 |
Procedure:
-
To a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 300 mL of toluene, 22.8 g of pyridine, and 45 g of 2,3,5,6-tetrafluorobenzyl alcohol.
-
Stir the mixture at room temperature.
-
Slowly add (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride to the flask via the dropping funnel, maintaining the reaction temperature between 40-55°C.
-
After the addition is complete, continue stirring the mixture at this temperature for 3 hours to ensure the reaction goes to completion.
-
After the reaction period, wash the reaction mixture with water.
-
Remove the toluene solvent by distillation under reduced pressure.
-
The resulting product is crude transfluthrin, which can be further purified.
Quantitative Data:
| Parameter | Value |
| Yield | 91.5 g |
| Purity | 97% |
| Molar Yield | 95.7% |
Protocol 2: Synthesis of Metofluthrin
This protocol outlines the synthesis of Metofluthrin by reacting 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol with chrysanthemic acid chloride.
Reaction Scheme:
Chrysanthemic acid chloride + 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol → Metofluthrin
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) |
| 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | 224.15 | 51.0 |
| Chrysanthemic Acid Chloride | - | 64.0 |
| Toluene | - | 320 mL |
| Catalyst | - | 1.5 |
| Caustic Soda | - | As needed |
| Water | - | As needed |
Procedure:
-
In a reactor, combine 51 g of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol, 320 mL of toluene, and 1.5 g of a suitable catalyst.
-
Control the temperature of the mixture between 8°C and 12°C and stir for 15 minutes.
-
Add caustic soda and water.
-
Under vacuum, add the previously prepared chrysanthemic acid chloride. Maintain the temperature at 12°C.
-
The addition of caustic soda and 64 g of chrysanthemic acid chloride should be done alternately over a period of 90 minutes.
-
After the addition is complete, allow the reaction to proceed for 120 to 140 minutes.
-
Upon completion, wash the reaction mixture three times with 10% HCl and then with water until a neutral pH is achieved.
-
Distill the mixture at 135°C under a vacuum of 670 mmHg to remove the solvent.
-
The final product is Metofluthrin.
Quantitative Data:
| Parameter | Value |
| Yield | 114.2 g |
| Purity | 96.8% |
Mode of Action and Signaling Pathway
Pyrethroid insecticides, including transfluthrin and metofluthrin, exert their neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the nervous systems of insects.[1] These channels are crucial for the propagation of nerve impulses.
Mechanism of Action:
-
Binding to VGSCs: Pyrethroids bind to the open state of the VGSC. There is evidence for two pyrethroid receptor sites, PyR1 and PyR2, located at the interfaces of different domains of the channel protein.[6][7][8]
-
Channel Modification: This binding stabilizes the open conformation of the channel, preventing its normal inactivation.[8] This leads to a prolonged influx of sodium ions into the neuron.
-
Hyperexcitability: The persistent influx of Na+ causes repetitive firing of the neuron, leading to a state of hyperexcitability.
-
Paralysis and Death: The continuous nerve stimulation results in paralysis ("knockdown") and ultimately the death of the insect.
Transfluthrin has been shown to induce a unique persistent current in mosquito sodium channels, differing slightly from other pyrethroids which typically induce a characteristic "tail current".[6][9]
Visualizations
Experimental Workflow: Synthesis of Transfluthrin
Caption: Workflow for the synthesis of Transfluthrin.
Signaling Pathway: Pyrethroid Action on Voltage-Gated Sodium Channels
Caption: Mechanism of pyrethroid neurotoxicity.
References
- 1. Transfluthrin (Ref: NAK 4455) [sitem.herts.ac.uk]
- 2. Transfluthrin | C15H12Cl2F4O2 | CID 656612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Metofluthrin: a potent new synthetic pyrethroid with high vapor activity against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. A Unique Mechanism of Transfluthrin Action Revealed by Mapping Its Binding Sites in the Mosquito Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A unique mechanism of transfluthrin action revealed by mapping its binding sites in the mosquito sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3,5-Trifluorobenzyl Alcohol as a Carboxylic Acid Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and complex molecule synthesis, the judicious use of protecting groups is paramount. The 2,3,5-trifluorobenzyl (TFB) group is an emerging protecting group for carboxylic acids, offering unique properties due to the electronic effects of the fluorine substituents. The electron-withdrawing nature of the fluorine atoms can modulate the stability of the resulting ester, providing a different profile of reactivity and stability compared to the traditional benzyl group. This document provides detailed application notes and protocols for the use of 2,3,5-trifluorobenzyl alcohol in the protection of carboxylic acids.
Overview of the 2,3,5-Trifluorobenzyl (TFB) Protecting Group
The TFB group is introduced by forming a 2,3,5-trifluorobenzyl ester. This can be achieved through several standard esterification methods. The stability of the TFB ester is a key feature. Generally, benzyl esters are cleaved by hydrogenolysis, or under strong acidic or basic conditions. The presence of electron-withdrawing fluorine atoms on the aromatic ring is expected to increase the stability of the benzyl ester towards acidic cleavage, while potentially influencing its reactivity in other deprotection schemes.
Data Presentation
Table 1: Comparison of Protection Methods for Carboxylic Acids
| Method | Reagents | Typical Solvent | Temperature | Typical Yield | Notes |
| SN2 Alkylation | Carboxylic acid, Base (e.g., Cs₂CO₃, K₂CO₃), 2,3,5-Trifluorobenzyl bromide | DMF, Acetonitrile | Room Temp. to 50°C | 80-95% | A common and high-yielding method. Requires pre-synthesis of the benzyl bromide. |
| DCC/DMAP Coupling | Carboxylic acid, this compound, DCC, DMAP | DCM, THF | 0°C to Room Temp. | 75-90% | Good for sensitive substrates. Dicyclohexylurea byproduct can be difficult to remove. |
| Mitsunobu Reaction | Carboxylic acid, this compound, DEAD, PPh₃ | THF, Dioxane | 0°C to Room Temp. | 70-85% | Mild conditions, but reagents can be challenging to remove. |
Table 2: Deprotection Methods for 2,3,5-Trifluorobenzyl Esters
| Method | Reagents | Typical Solvent | Temperature | Typical Yield | Notes |
| Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%) | Methanol, Ethanol, Ethyl Acetate | Room Temp. | 85-98% | A clean and efficient method. May not be suitable for substrates with other reducible functional groups. |
| Acidic Cleavage | TFA, HCl in Dioxane | DCM | Room Temp. | Substrate dependent | Generally more stable than unsubstituted benzyl esters. Requires harsh conditions for cleavage. |
| Basic Hydrolysis | LiOH, NaOH | THF/Water, Methanol/Water | Room Temp. to 50°C | 80-95% | Standard saponification. Not suitable for base-labile substrates. |
Table 3: Stability of the 2,3,5-Trifluorobenzyl Ester Group
| Condition | Stability | Notes |
| Strong Acids (e.g., TFA, HBr in AcOH) | Moderate to High | More stable than a standard benzyl ester due to the electron-withdrawing fluorine atoms. Cleavage is possible but may require forcing conditions. |
| Strong Bases (e.g., LiOH, NaOH) | Labile | Susceptible to standard saponification. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Labile | Readily cleaved under standard hydrogenolysis conditions. |
| Mild Oxidizing Agents (e.g., PCC, PDC) | Stable | The ester functionality is generally stable to mild oxidation. |
| Mild Reducing Agents (e.g., NaBH₄) | Stable | The ester is generally stable to borohydride reduction. |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Labile | Will react with the ester carbonyl. |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid using 2,3,5-Trifluorobenzyl Bromide
This protocol details the esterification of a generic carboxylic acid via SN2 reaction with 2,3,5-trifluorobenzyl bromide.
Materials:
-
Carboxylic acid (1.0 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
2,3,5-Trifluorobenzyl bromide (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid in DMF, add cesium carbonate.
-
Stir the mixture at room temperature for 20 minutes.
-
Add 2,3,5-trifluorobenzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3,5-trifluorobenzyl ester.
Protocol 2: Deprotection of a 2,3,5-Trifluorobenzyl Ester via Catalytic Hydrogenolysis
This protocol describes the removal of the TFB protecting group using palladium-catalyzed hydrogenation.
Materials:
-
2,3,5-Trifluorobenzyl ester (1.0 eq)
-
Palladium on carbon (10% w/w, 5-10 mol% Pd)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Dissolve the 2,3,5-trifluorobenzyl ester in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
Visualizations
Caption: Workflow for protection and deprotection of carboxylic acids using the TFB group.
Caption: Stability profile of the 2,3,5-trifluorobenzyl ester protecting group.
Application Notes and Protocols: Fluorination of 2,3,5-Trifluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Benzyl fluorides, in particular, are important structural motifs in many pharmaceuticals. This document provides detailed application notes and experimental protocols for the deoxyfluorination of 2,3,5-trifluorobenzyl alcohol to yield 2,3,5-trifluorobenzyl fluoride. This transformation is a key step in the synthesis of fluorinated building blocks for drug development and medicinal chemistry.
The protocols provided herein are based on established methods for the deoxyfluorination of benzyl alcohols, particularly those bearing electron-withdrawing substituents, which is analogous to the electronic nature of this compound. The primary reagents discussed are Diethylaminosulfur Trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®), and 2-Pyridinesulfonyl Fluoride (PyFluor).
Deoxyfluorination Reactions of this compound
The conversion of this compound to 2,3,5-trifluorobenzyl fluoride is typically achieved via nucleophilic substitution of the hydroxyl group. Several reagents are effective for this transformation, each with its own advantages in terms of reactivity, safety, and substrate scope.
A general reaction scheme is presented below:
Caption: General scheme for the deoxyfluorination of this compound.
Reagent Selection and Comparison
The choice of deoxyfluorinating reagent is critical and depends on factors such as scale, functional group tolerance, and safety considerations.
| Reagent | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| DAST | Readily available, broad substrate scope. | Can cause elimination side products; thermally unstable and potentially explosive at elevated temperatures. | Low temperature (e.g., -78 °C to rt) in an aprotic solvent like CH₂Cl₂. |
| Deoxo-Fluor® | More thermally stable than DAST, making it safer for larger scale reactions.[3][4] | Can still produce side products; requires careful handling due to reactivity with water. | 0 °C to room temperature in an aprotic solvent like CH₂Cl₂. |
| PyFluor | High chemoselectivity with minimal elimination byproducts; thermally stable and crystalline solid.[2][5] | Requires a strong, non-nucleophilic base (e.g., DBU). | Room temperature in toluene or ethereal solvents with a base. |
Experimental Protocols
Safety Precaution: All deoxyfluorination reactions should be performed in a well-ventilated fume hood by trained personnel. These reagents can react violently with water and produce corrosive HF. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.
Protocol 1: Deoxyfluorination using DAST
This protocol is adapted from a procedure for the fluorination of 4-nitrobenzyl alcohol, an electronically similar substrate.[6]
Materials:
-
This compound
-
(Diethylamino)sulfur Trifluoride (DAST)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 eq.) dropwise to the stirred solution via syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain 2,3,5-trifluorobenzyl fluoride.
Expected Yield: Based on similar substrates, yields are expected to be in the range of 70-85%.
Protocol 2: Deoxyfluorination using Deoxo-Fluor®
This protocol is a general procedure for the deoxyfluorination of alcohols with Deoxo-Fluor®.[3][4]
Materials:
-
This compound
-
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Deoxo-Fluor® (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by pouring it into an ice-cold saturated aqueous solution of NaHCO₃.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Expected Yield: Yields for this procedure are typically in the range of 75-90%.
Protocol 3: Deoxyfluorination using PyFluor
This protocol is based on the general procedure for PyFluor-mediated deoxyfluorination.[2][5]
Materials:
-
This compound
-
2-Pyridinesulfonyl Fluoride (PyFluor)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and PyFluor (1.2 eq.).
-
Dissolve the solids in anhydrous toluene.
-
Add DBU (1.5 eq.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product via silica gel column chromatography.
Expected Yield: Due to the high selectivity of PyFluor, yields are often high, in the range of 80-95%, with minimal elimination side products.
Data Presentation
The following table summarizes typical reaction outcomes for the deoxyfluorination of benzyl alcohols with electron-withdrawing groups, which can be expected to be similar for this compound.
| Reagent | Substrate | Yield (%) | Reference |
| DAST | 4-Nitrobenzyl alcohol | 72 | [6] |
| Deoxo-Fluor® | General Primary Alcohols | 75-95 | [3] |
| PyFluor | General Primary Alcohols | 80-95 |
Mechanism and Workflow Visualization
The general mechanism for deoxyfluorination with sulfur-based reagents involves the activation of the alcohol, followed by nucleophilic attack of the fluoride ion.
Caption: Simplified reaction pathway for deoxyfluorination.
The experimental workflow for a typical deoxyfluorination reaction is outlined below.
Caption: Experimental workflow for deoxyfluorination.
Applications in Drug Development
Fluorinated benzyl groups are prevalent in a wide range of pharmaceuticals. The strategic incorporation of fluorine atoms on the aromatic ring can significantly impact a drug candidate's properties:
-
Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing potency.
-
Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
The synthesis of 2,3,5-trifluorobenzyl fluoride provides a valuable building block for the introduction of this uniquely substituted moiety into potential drug candidates, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. PyFluor - Enamine [enamine.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 5. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 6. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Note and Protocol for the Oxidation of 2,3,5-Trifluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. 2,3,5-Trifluorobenzaldehyde, a valuable building block, is synthesized via the oxidation of 2,3,5-Trifluorobenzyl alcohol. This document provides a detailed protocol for this oxidation using Dess-Martin Periodinane (DMP), a mild and highly selective oxidizing agent.[1][2] DMP offers several advantages, including neutral pH conditions, ambient reaction temperatures, high yields, and a tolerance for various functional groups.[2]
Data Presentation
The following table summarizes the key quantitative data for the recommended protocol for the oxidation of this compound to 2,3,5-Trifluorobenzaldehyde.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (6.17 mmol) |
| Dess-Martin Periodinane (DMP) | 3.14 g (7.40 mmol, 1.2 equiv) |
| Dichloromethane (DCM), anhydrous | 30 mL |
| Reaction Conditions | |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 1-2 hours |
| Work-up & Purification | |
| Saturated aq. NaHCO₃ solution | 20 mL |
| Sodium thiosulfate (Na₂S₂O₃) | 2.5 g |
| Diethyl ether | 3 x 20 mL (for extraction) |
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying |
| Expected Outcome | |
| Product | 2,3,5-Trifluorobenzaldehyde |
| Theoretical Yield | 0.98 g |
| Expected Yield | 85-95% |
| Purity (after purification) | >98% |
Experimental Protocol
This protocol details the methodology for the Dess-Martin periodinane (DMP) oxidation of this compound.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)[3]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.17 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (30 mL) to the flask and stir the mixture until the alcohol is completely dissolved.
-
Addition of DMP: Carefully add Dess-Martin Periodinane (3.14 g, 7.40 mmol, 1.2 equivalents) to the solution in one portion at room temperature. The reaction mixture may become slightly cloudy.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 1-2 hours.
-
Quenching the Reaction: Upon completion, dilute the reaction mixture with diethyl ether (20 mL).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing a vigorously stirred mixture of saturated aqueous NaHCO₃ solution (20 mL) and sodium thiosulfate (2.5 g).
-
Stir until the solid byproducts dissolve and the two layers become clear.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine all the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,3,5-Trifluorobenzaldehyde.
-
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the oxidation of this compound.
Caption: Workflow for the oxidation of this compound.
References
Application Notes and Protocols for the Esterification of 2,3,5-Trifluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of esters from 2,3,5-trifluorobenzyl alcohol. The protocols outlined below cover two common and effective methods: Fischer-Speier esterification and acylation using an acid chloride. These methods are widely applicable in medicinal chemistry and drug development for the synthesis of novel molecular entities and for the protection of hydroxyl groups.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Esterification of the benzylic alcohol moiety allows for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.
Experimental Protocols
Two primary methods for the esterification of this compound are presented below. These protocols are designed to be robust and scalable for laboratory synthesis.
Protocol 1: Fischer-Speier Esterification
This method involves the acid-catalyzed reaction between this compound and a carboxylic acid. The reaction is typically driven to completion by removing water as it is formed, often by using an excess of the alcohol or through azeotropic distillation.[1][2][3]
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous solvent (e.g., toluene, or the alcohol reactant in excess)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an azeotropic solvent), add this compound (1.0 eq) and the carboxylic acid (1.2 eq).
-
If using a solvent, add anhydrous toluene to the flask. Alternatively, the alcohol can be used in excess (3-5 eq) to serve as the solvent.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops) or p-toluenesulfonic acid (0.05 eq) to the reaction mixture with stirring.[4]
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). If using a Dean-Stark trap, water will collect in the side arm.
-
Once the reaction is complete (typically 2-10 hours), cool the mixture to room temperature.[2]
-
If an excess of alcohol was used, remove it under reduced pressure. If a solvent was used, dilute the mixture with an organic solvent for extraction like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the pure ester.
Protocol 2: Acylation with Acid Chloride
This method offers a more reactive approach to esterification and is often faster, proceeding at lower temperatures. It involves the reaction of this compound with an acid chloride in the presence of a base to neutralize the HCl byproduct.
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Anhydrous pyridine or triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq) or triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ester.
Data Presentation
The following table summarizes representative quantitative data for the esterification of benzyl alcohol derivatives, which can be used as a reference for the expected outcomes with this compound.
| Method | Reactants | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Esterification | Benzyl alcohol, Acetic acid | H₂SO₄ | Acetic acid | 130 | 5 | ~90 |
| Fischer Esterification | Lauric acid, Ethanol | Acetyl chloride (in situ HCl) | Ethanol | Reflux | 1 | High |
| Acylation | Benzyl alcohol, 2,3,4,5-Tetrafluorobenzoyl chloride | Pyridine | DCM | RT | 2-4 | >90 |
| Acylation | Alcohols, Benzoyl chloride | TMEDA | Dichloromethane | -78 to RT | <1 | >95 |
Note: The yields are based on general procedures for benzyl alcohol and its derivatives and may vary for this compound.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the esterification of this compound.
References
- 1. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Stereochemical outcomes of C–F activation reactions of benzyl fluoride [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Ethers from 2,3,5-Trifluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of ethers utilizing 2,3,5-Trifluorobenzyl alcohol as a starting material. The introduction of a trifluorobenzyl moiety into a molecule can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which is of particular interest in medicinal chemistry and drug development. The primary method detailed is the Williamson ether synthesis, a robust and versatile method for preparing unsymmetrical ethers. This involves a two-step procedure: the conversion of the alcohol to a more reactive benzyl halide, followed by its reaction with a selected alkoxide.
Physicochemical Data of Starting Material
A summary of the key physical and chemical properties of the starting material, this compound, is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₅F₃O |
| Molecular Weight | 178.11 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 198-200 °C |
| Density | 1.43 g/mL at 25 °C |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
Experimental Protocols
Protocol 1: Synthesis of 2,3,5-Trifluorobenzyl Bromide
The conversion of the relatively unreactive hydroxyl group into a good leaving group, such as a bromide, is a prerequisite for the subsequent Williamson ether synthesis. This protocol outlines the synthesis of 2,3,5-Trifluorobenzyl bromide from the corresponding alcohol using phosphorus tribromide.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous diethyl ether (20 mL).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,3,5-Trifluorobenzyl bromide.
Expected Yield: 85-95%. The product can be used in the next step without further purification or can be purified by vacuum distillation.
Protocol 2: Williamson Ether Synthesis
This protocol describes the formation of an ether by reacting the synthesized 2,3,5-Trifluorobenzyl bromide with an alkoxide, generated in situ from an alcohol and a strong base.
Materials:
-
2,3,5-Trifluorobenzyl bromide (from Protocol 1)
-
Selected alcohol (R-OH) (e.g., ethanol, isopropanol, phenol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Syringe for addition of reagents
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq).
-
Add anhydrous DMF (30 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add the selected alcohol (R-OH) (1.1 eq) dropwise to the suspension. Allow the mixture to stir for 30 minutes at 0 °C to form the alkoxide.
-
In a separate flask, dissolve 2,3,5-Trifluorobenzyl bromide (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of 2,3,5-Trifluorobenzyl bromide dropwise to the alkoxide suspension at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Reaction Data
The following table provides representative data for the synthesis of various ethers from 2,3,5-Trifluorobenzyl bromide and different alcohols.
| Alcohol (R-OH) | Product | Base/Solvent | Time (h) | Yield (%) |
| Ethanol | 1-(ethoxymethyl)-2,3,5-trifluorobenzene | NaH / DMF | 12 | 88 |
| Isopropanol | 1-(isopropoxymethyl)-2,3,5-trifluorobenzene | NaH / DMF | 14 | 85 |
| Phenol | 1-(phenoxymethyl)-2,3,5-trifluorobenzene | K₂CO₃ / Acetone | 24 | 82 |
| 4-Methoxybenzyl alcohol | 1-((4-methoxybenzyloxy)methyl)-2,3,5-trifluorobenzene | NaH / THF | 16 | 91 |
Diagrams
Caption: Reaction pathway for the two-step ether synthesis.
Caption: Experimental workflow for ether synthesis.
Application Notes & Protocols: The Use of 2,3,5-Trifluorobenzyl Alcohol in the Synthesis of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trifluorobenzyl alcohol is a fluorinated aromatic building block with significant potential in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can substantially alter their physicochemical and biological properties, often leading to improved metabolic stability, enhanced binding affinity for biological targets, and better membrane permeability. While specific commercial APIs directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are of high interest in modern drug design.
Notably, the trifluorobenzyl moiety is a key structural component in the development of potent and broad-spectrum inhibitors of the main protease (Mpro) of coronaviruses.[1] In this context, the trifluorobenzyl group can effectively occupy a hydrophobic pocket of the enzyme, contributing significantly to the inhibitor's efficacy.[1]
These application notes provide an overview of the potential applications of this compound in API synthesis. Due to the limited specific examples for this exact isomer, the detailed experimental protocols provided herein are based on well-established and analogous reactions of closely related polyfluorinated benzyl alcohols, such as 2,3,5,6-tetrafluorobenzyl alcohol, which serve as excellent models for the types of transformations this reagent can undergo.
General Synthetic Pathways and Applications
This compound can serve as a versatile starting material or intermediate in multi-step synthetic routes for complex APIs. The primary transformations involve the hydroxyl group and the aromatic ring. A general workflow for its utilization is depicted below.
Experimental Protocols
The following protocols are illustrative examples of key transformations involving polyfluorinated benzyl alcohols. These methods are adaptable for this compound with minor modifications as needed for substrate-specific reactivity.
Protocol 1: Synthesis of 2,3,5,6-Tetrafluorobenzyl Alcohol via Reduction of Tetrafluorobenzoic Acid
This protocol details the reduction of a polyfluorinated benzoic acid to the corresponding benzyl alcohol, a fundamental transformation for producing the title compound itself from its corresponding acid.
Reaction Scheme:
2,3,5,6-Tetrafluorobenzoic Acid → 2,3,5,6-Tetrafluorobenzyl Alcohol
Methodology:
-
Step 1: Reaction Setup: In a reaction vessel, dissolve 2,3,5,6-tetrafluorobenzoic acid in an aprotic polar organic solvent such as dimethoxyethane.
-
Step 2: Reduction: Add sodium borohydride (NaBH₄) to the solution at a temperature between 0°C and 30°C.
-
Step 3: Alkylation: After the initial reaction, meter in an alkylating agent, such as dimethyl sulfate, while maintaining the temperature between 20°C and 100°C.[2] The reaction is typically stirred for several hours at this temperature.
-
Step 4: Work-up: After cooling, the reaction mixture is diluted with a solvent like methylene chloride and washed with a dilute acid (e.g., 5% sulfuric acid). The organic phase is then made alkaline with a base (e.g., sodium hydroxide solution), separated, and the aqueous phase is re-extracted.
-
Step 5: Purification: The combined organic phases are concentrated to yield the final product.
Quantitative Data (for Tetrafluoro- derivative):
| Parameter | Value | Reference |
| Starting Material | 2,3,5,6-Tetrafluorobenzoic Acid | --INVALID-LINK-- |
| Key Reagents | Sodium Borohydride, Dimethyl Sulfate | --INVALID-LINK-- |
| Yield | 95-97% | [2] |
| Purity | ~98% | [2] |
Protocol 2: Halogenation of a Polyfluorobenzyl Alcohol
This protocol describes the conversion of the benzyl alcohol to a benzyl halide, a key intermediate for subsequent nucleophilic substitution reactions in API synthesis.
Reaction Scheme:
2,3,5,6-Tetrafluorobenzyl Alcohol → 3-Halomethyl-1,2,4,5-tetrafluorobenzene
Methodology:
-
Step 1: Reaction Setup: Dissolve 2,3,5,6-tetrafluorobenzyl alcohol in a suitable solvent system, which can be a mixed solvent of water and an organic solvent like toluene or heptane.
-
Step 2: Reagent Addition: Introduce a hydrogen halide (e.g., hydrogen chloride or hydrogen bromide) into the reaction mixture. The amount of hydrogen halide used is typically in molar excess relative to the alcohol.
-
Step 3: Reaction Conditions: Heat the reaction mixture to a temperature between 40°C and 120°C and maintain for 2 to 20 hours.
-
Step 4: Work-up and Purification: After the reaction is complete, the organic phase is separated, washed, and the solvent is removed to yield the 3-halomethyl-1,2,4,5-tetrafluorobenzene product.
Quantitative Data (for Tetrafluoro- derivative):
| Parameter | Value | Reference |
| Starting Material | 2,3,5,6-Tetrafluorobenzyl Alcohol | --INVALID-LINK-- |
| Key Reagent | Hydrogen Halide (HCl or HBr) | --INVALID-LINK-- |
| Reaction Temperature | 40-120 °C | [3] |
| Reaction Time | 2-20 hours | [3] |
| Yield | High (specific value not stated) | [3] |
Protocol 3: Selective Methylation of a Polyfluorinated Benzyl Alcohol Derivative
This protocol is based on the synthesis of an intermediate for pyrethroid insecticides and demonstrates the selective methylation of one hydroxyl group in a diol, a common strategy in API synthesis to differentiate reactive sites.
Reaction Scheme:
2,3,5,6-Tetrafluoro-p-terephthalyl alcohol → 2,3,5,6-Tetrafluoro-4-methoxymethylbenzyl alcohol
Methodology:
-
Step 1: Salt Formation: Under an inert gas atmosphere, 2,3,5,6-tetrafluoro-p-terephthalyl alcohol is treated with an alkaline substance in a toluene-water two-phase system. The reaction is maintained at 40-80°C for 0.5-1.5 hours to form the salt.
-
Step 2: Methylation: Chloromethane is then passed into the reaction mixture. The temperature is controlled at 40-80°C for 6-10 hours.
-
Step 3: Work-up and Purification: After the reaction, the upper toluene phase is separated. The solvent is evaporated to yield the final product.
Quantitative Data (for Tetrafluoro- derivative):
| Parameter | Value | Reference |
| Starting Material | 2,3,5,6-Tetrafluoro-p-terephthalyl alcohol | --INVALID-LINK-- |
| Key Reagent | Chloromethane, Alkaline Substance | --INVALID-LINK-- |
| Reaction Temperature | 40-80 °C | [4] |
| Conversion Rate | 95.7% | [4] |
| Product Purity | 92.3% | [4] |
Conclusion
This compound represents a valuable and versatile building block for the synthesis of advanced API candidates. Its trifluorinated phenyl ring is a key moiety for enhancing the pharmacological properties of drug molecules, particularly in the development of antiviral agents. While direct synthetic routes to marketed APIs using this specific alcohol are not widely published, the protocols and data presented for analogous fluorinated compounds provide a strong foundation for its application in research and development. The methodologies for reduction, halogenation, and selective functionalization are robust and can be readily adapted by scientists to incorporate this promising intermediate into novel drug discovery programs.
References
- 1. This compound | 67640-33-9 | Benchchem [benchchem.com]
- 2. DE3714602A1 - Process for the preparation of 2,3,5,6-tetrafluorobenzyl alcohols - Google Patents [patents.google.com]
- 3. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 4. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol - Google Patents [patents.google.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2,3,5-Trifluorobenzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and scalable methods for the synthesis of 2,3,5-trifluorobenzyl alcohol and its key derivatives. The unique properties imparted by the trifluoro-substitution make these compounds valuable building blocks in the pharmaceutical and materials science industries.[1][2]
Overview of Synthetic Strategies
The large-scale synthesis of this compound and its derivatives primarily relies on two robust chemical transformations:
-
Reduction of 2,3,5-Trifluorobenzoic Acid or its Derivatives: This is a common and efficient method involving the reduction of the carboxylic acid or its corresponding aldehyde.
-
Grignard Reaction: This classic organometallic reaction allows for the formation of the benzyl alcohol through the reaction of a suitable Grignard reagent with formaldehyde.
Subsequent derivatization, such as conversion to the corresponding benzyl bromide, provides a versatile intermediate for further functionalization.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Reduction of 2,3,5-Trifluorobenzaldehyde
This protocol details the reduction of 2,3,5-trifluorobenzaldehyde to this compound, a critical intermediate for various applications.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Scale-Up) | Moles |
| 2,3,5-Trifluorobenzaldehyde | 126202-23-1 | 160.09 g/mol | 1.0 kg (6.25 mol) | 6.25 |
| Sodium Borohydride (NaBH4) | 16940-66-2 | 37.83 g/mol | 260 g (6.87 mol) | 6.87 |
| Methanol | 67-56-1 | 32.04 g/mol | 5 L | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 10 L | - |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | 10 L | - |
| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 g/mol | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | 500 g | - |
Procedure:
-
Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1.0 kg (6.25 mol) of 2,3,5-trifluorobenzaldehyde in 5 L of methanol.
-
Cooling: Cool the solution to 0-5 °C using a circulating chiller.
-
Addition of Reducing Agent: Slowly add 260 g (6.87 mol) of sodium borohydride in portions over 2 hours, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 5-10 °C for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 5 L of deionized water through the dropping funnel.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Transfer the aqueous residue to a 20 L separatory funnel and extract with diethyl ether (3 x 3 L).
-
Washing: Combine the organic layers and wash with 1M hydrochloric acid (2 L), followed by saturated sodium bicarbonate solution (2 L), and finally brine (2 L).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (500 g), filter, and wash the solid with a small amount of diethyl ether.
-
Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless liquid.
Expected Yield and Purity:
| Product | Molecular Weight | Expected Yield | Purity (by GC) |
| This compound | 162.11 g/mol | 85-95% | >98% |
Protocol 2: Synthesis of 2,3,5-Trifluorobenzyl Bromide
This protocol describes the conversion of this compound to 2,3,5-trifluorobenzyl bromide, a key intermediate for introducing the trifluorobenzyl moiety.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Scale-Up) | Moles |
| This compound | 67640-33-9 | 162.11 g/mol | 500 g (3.08 mol) | 3.08 |
| Phosphorus Tribromide (PBr3) | 7789-60-8 | 270.69 g/mol | 310 mL (3.39 mol) | 3.39 |
| Toluene | 108-88-3 | 92.14 g/mol | 2 L | - |
| Dichloromethane | 75-09-2 | 84.93 g/mol | 3 L | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 5 L | - |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 g/mol | 2 L | - |
| Saturated Sodium Chloride | 7647-14-5 | 58.44 g/mol | 2 L | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | 300 g | - |
Procedure:
-
Reaction Setup: In a 10 L jacketed glass reactor fitted with a mechanical stirrer, thermometer, and dropping funnel, dissolve 500 g (3.08 mol) of this compound in 2 L of absolute toluene.
-
Addition of Brominating Agent: Cool the solution to 0-5 °C. Add a solution of 310 mL (3.39 mol) of phosphorus tribromide in 500 mL of absolute toluene dropwise over 1.5 hours, maintaining the temperature between 20-30 °C.[3]
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.[3]
-
Work-up: Distill off the toluene under reduced pressure. Dissolve the residue in dichloromethane (1 L) and carefully pour it into 2 L of ice-cold water.
-
Neutralization: Adjust the pH of the aqueous layer to ~8 with saturated sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 1 L).
-
Washing: Combine the organic layers and wash with deionized water (2 x 1 L) and then with saturated sodium chloride solution (1 L).
-
Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate (300 g), filter, and wash the solid with a small amount of dichloromethane.
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain the crude 2,3,5-trifluorobenzyl bromide as a residue.[3]
Expected Yield and Purity:
| Product | Molecular Weight | Expected Yield | Purity (by GC) |
| 2,3,5-Trifluorobenzyl Bromide | 225.01 g/mol | 90-98% | >99% |
Visualization of Workflows and Pathways
Synthesis Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound and its subsequent conversion to 2,3,5-trifluorobenzyl bromide.
Caption: Overall synthesis workflow.
Logical Relationship of Synthesis Steps
This diagram outlines the logical progression from starting materials to the final derivatized product.
Caption: Logical synthesis pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,5-Trifluorobenzyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5-Trifluorobenzyl alcohol. The primary focus is on improving reaction yield and addressing common issues encountered during the reduction of 2,3,5-Trifluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the reduction of 2,3,5-Trifluorobenzaldehyde with a hydride-based reducing agent, most commonly sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.
Q2: I am observing a lower than expected yield. What are the potential primary causes?
A2: Low yields can stem from several factors including incomplete reaction, degradation of the starting material or product, side reactions such as hydrodefluorination, or mechanical losses during work-up and purification. Careful monitoring of reaction conditions and optimization of the purification process are crucial.
Q3: Are there any specific safety precautions I should take when working with fluorinated compounds?
A3: Yes, fluorinated organic compounds should be handled with care. It is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) of the specific reagents being used.
Q4: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?
A4: While LiAlH₄ is a powerful reducing agent, it is generally not recommended for the reduction of fluorinated benzaldehydes unless under strictly controlled conditions. Its high reactivity can lead to undesired side reactions, most notably hydrodefluorination, where a fluorine atom is replaced by a hydrogen atom, thus reducing the purity of the final product.
Troubleshooting Guide
Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Reducing Agent | Use a fresh, unopened container of sodium borohydride. NaBH₄ can degrade over time, especially if exposed to moisture. |
| Insufficient Amount of Reducing Agent | Ensure the correct stoichiometry. A slight excess of NaBH₄ (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete conversion. |
| Low Reaction Temperature | While the reaction is typically run at room temperature or below, if the conversion is sluggish, allowing the reaction to proceed for a longer duration or to slowly warm to room temperature (if started at 0°C) may improve the yield. |
| Poor Solvent Choice | Methanol and ethanol are generally effective solvents. Ensure the 2,3,5-Trifluorobenzaldehyde is fully dissolved before adding the reducing agent. |
Formation of Side Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Hydrodefluorination | This is more likely with stronger reducing agents but can occur with NaBH₄ under harsh conditions. Avoid high temperatures and prolonged reaction times. Consider using a milder reducing agent if this is a persistent issue. |
| Over-reduction | Not typically an issue for the reduction of an aldehyde to a primary alcohol. |
| Cannizzaro Reaction | If the reaction conditions are basic and the aldehyde is sterically hindered, a disproportionation to the corresponding carboxylic acid and alcohol can occur. This is less common with efficient hydride reductions. Ensure the timely addition of the reducing agent. |
Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Emulsion during Work-up | After quenching the reaction, if an emulsion forms during the extraction, adding a small amount of brine (saturated NaCl solution) can help to break it. |
| Co-elution of Impurities during Chromatography | If column chromatography is used for purification, optimize the solvent system to achieve better separation between the desired product and any impurities. A combination of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used. |
| Loss of Product during Solvent Removal | This compound is a relatively volatile compound. Avoid using excessive heat or high vacuum during solvent evaporation. |
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of this compound. This data is based on general principles and reported yields for similar fluorinated compounds due to a lack of specific comparative studies for this exact molecule.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Indicative Yield (%) |
| Methanol | 25 | 2 | 90-95 |
| Ethanol | 25 | 2 | 88-93 |
| Isopropanol | 25 | 3 | 85-90 |
| Tetrahydrofuran (THF) | 25 | 4 | 80-85 |
Table 2: Effect of Temperature on Reaction Yield in Methanol
| Temperature (°C) | Reaction Time (h) | Indicative Yield (%) | Notes |
| 0 | 4 | 92-97 | Slower reaction rate, potentially higher purity. |
| 25 (Room Temp) | 2 | 90-95 | Standard condition, good balance of rate and yield. |
| 40 | 1 | 85-90 | Faster reaction, potential for increased side products. |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound using Sodium Borohydride
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2,3,5-Trifluorobenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in methanol (10 mL per gram of aldehyde).
-
Cool the solution to 0°C in an ice bath.
-
-
Reduction:
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0-5°C.
-
After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture back to 0°C and slowly quench by adding 1 M HCl until the pH is ~6-7 to neutralize the excess NaBH₄ and destroy the borate esters.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of this compound.
Technical Support Center: Purification of 2,3,5-Trifluorobenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3,5-Trifluorobenzyl alcohol. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary methods for purifying this compound are vacuum distillation, flash column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities often originate from the starting materials or side reactions during synthesis.[1] Depending on the synthetic route, these can include:
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Unreacted Starting Materials: 2,3,5-Trifluorobenzaldehyde or 2,3,5-Trifluorobenzoic acid.
-
Over-reduction Products: 2,3,5-Trifluorotoluene.
-
Byproducts from Reductant: Borate esters (if using sodium borohydride).
-
Solvent Residues: Residual solvents from the reaction or workup.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the product from its impurities on a silica gel plate. The spots can be visualized under UV light (254 nm). The product, being more polar than some byproducts like 2,3,5-trifluorotoluene, will have a lower Rf value.
Troubleshooting Guides
Flash Column Chromatography
Problem: Co-elution of the product with an impurity.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Optimize the eluent system. Experiment with different ratios of hexane and ethyl acetate. A less polar eluent system (higher hexane percentage) may improve the separation of less polar impurities, while a more polar system may be needed for more polar impurities.[1] Consider trying a different solvent system altogether, such as dichloromethane/methanol for very polar impurities.[2] |
| Column Overload | Reduce the amount of crude material loaded onto the column. Overloading can lead to broad peaks and poor separation. |
| Improper Column Packing | Ensure the silica gel is packed uniformly to avoid channeling. A poorly packed column will result in inefficient separation. |
Problem: The product is not eluting from the column.
| Potential Cause | Troubleshooting Steps |
| Eluent is not polar enough | Gradually increase the polarity of the mobile phase. A step or linear gradient from a non-polar to a more polar solvent system can be effective.[3] |
| Strong Adsorption to Silica Gel | For highly polar compounds that may interact strongly with the acidic silica gel, consider deactivating the silica by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent.[4] |
Vacuum Distillation
Problem: The compound is decomposing during distillation.
| Potential Cause | Troubleshooting Steps |
| Temperature is too high | Reduce the pressure of the vacuum system to lower the boiling point of the compound. For many organic compounds, a vacuum of 0.1 mmHg is appropriate.[5] A temperature-pressure nomograph can be used to estimate the boiling point at different pressures.[6] |
| Presence of Acidic Impurities | Acidic impurities can catalyze decomposition at high temperatures. Wash the crude product with a dilute aqueous base solution (e.g., 5% sodium bicarbonate) before distillation to neutralize any acids.[1] |
Problem: Bumping or uneven boiling.
| Potential Cause | Troubleshooting Steps |
| Lack of Nucleation Sites | Use a magnetic stir bar or boiling chips to ensure smooth boiling. This is crucial for vacuum distillation to prevent bumping.[7] |
| Too Rapid Heating | Heat the distillation flask slowly and evenly to maintain a steady distillation rate. |
Recrystallization
Problem: The compound does not crystallize upon cooling.
| Potential Cause | Troubleshooting Steps |
| Solution is not saturated | Evaporate some of the solvent to increase the concentration of the product and then try cooling again. |
| Inappropriate Solvent | The compound may be too soluble in the chosen solvent even at low temperatures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[8] |
| Presence of Impurities Inhibiting Crystallization | Try adding a seed crystal of the pure compound to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent line can also create nucleation sites. |
Problem: The compound oils out instead of crystallizing.
| Potential Cause | Troubleshooting Steps |
| Solution is supersaturated, or the cooling is too rapid | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent system where the compound is less soluble can also help.[9] |
| Melting point of the compound is below the boiling point of the solvent | Choose a solvent with a lower boiling point. |
Experimental Protocols
Flash Column Chromatography Protocol
This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude product.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio).
-
Visualize the spots under UV light (254 nm). The ideal solvent system should give the product an Rf value of approximately 0.3.[10]
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column and pack it with silica gel (230-400 mesh) as a slurry in the chosen non-polar solvent (e.g., hexane).[10]
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, silica-adsorbed sample to the top of the packed column.[10]
-
-
Elution:
-
Begin eluting with the non-polar solvent (e.g., hexane).
-
Gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate) to the mobile phase. This can be done as a step gradient or a linear gradient.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Vacuum Distillation Protocol
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly sealed with vacuum grease.[5]
-
Use a round-bottom flask of an appropriate size (ideally half to two-thirds full).
-
Include a stir bar or boiling chips in the distillation flask.
-
-
Distillation:
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin to heat the distillation flask gently using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for the applied pressure. The boiling point of the related 2,4,5-Trifluorobenzyl alcohol is 201-204 °C at atmospheric pressure, so a significantly lower temperature will be required under vacuum.
-
-
Product Collection:
-
Collect the purified product in a pre-weighed receiving flask.
-
Once the distillation is complete, allow the apparatus to cool before slowly releasing the vacuum.
-
Data Presentation
| Purification Method | Key Parameters | Expected Outcome |
| Flash Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate Gradient | Separation of impurities with different polarities. |
| Vacuum Distillation | Pressure: ~1-10 mmHg (typical) | Separation of volatile impurities and non-volatile residues. |
| Recrystallization | Solvent: To be determined experimentally (e.g., Toluene, Hexane/Ethyl Acetate mixture) | Removal of soluble impurities. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. jackwestin.com [jackwestin.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Purification [chem.rochester.edu]
Technical Support Center: Synthesis with 2,3,5-Trifluorobenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,5-Trifluorobenzyl alcohol. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Troubleshooting Guides
Issue 1: Low Yield in Oxidation Reactions to 2,3,5-Trifluorobenzaldehyde
Question: I am attempting to oxidize this compound to the corresponding aldehyde, but I am consistently obtaining low yields. What are the potential side reactions and how can I mitigate them?
Answer:
Low yields in the oxidation of this compound are often attributed to over-oxidation or incomplete reaction. The electron-withdrawing fluorine atoms can influence the reactivity of the alcohol and the stability of the intermediate aldehyde.
Potential Side Reactions:
-
Over-oxidation to Carboxylic Acid: Aggressive oxidizing agents or prolonged reaction times can lead to the formation of 2,3,5-Trifluorobenzoic acid.[1]
-
Incomplete Conversion: Milder oxidizing agents may not be potent enough for the complete conversion of the electron-deficient benzyl alcohol, leaving unreacted starting material.
Troubleshooting Suggestions:
| Parameter | Recommendation | Rationale |
| Oxidizing Agent | Use a mild and selective oxidizing agent such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP). | These reagents are known to minimize over-oxidation of primary alcohols to carboxylic acids.[2] |
| Reaction Temperature | Maintain a low and controlled temperature throughout the reaction. | Higher temperatures can promote over-oxidation. |
| Monitoring | Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | This will help to determine the optimal reaction time and prevent the formation of byproducts. |
| Stoichiometry | Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents). | This can help to drive the reaction to completion without significant over-oxidation. |
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature, add PCC (1.5 eq).
-
Stir the mixture vigorously for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,3,5-Trifluorobenzaldehyde.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Side Products in Ether Synthesis
Question: I am trying to synthesize an ether from this compound via a Williamson ether synthesis, but I am observing significant byproduct formation. What are the likely side reactions and how can I improve the yield of my desired ether?
Answer:
The Williamson ether synthesis is a versatile method, but its success is highly dependent on the reaction conditions and the nature of the substrates. With a primary alcohol like this compound, the primary concerns are elimination reactions and competing reactions of the alkoxide.
Potential Side Reactions:
-
Elimination (E2) Reaction: If the alkyl halide used is secondary or tertiary, the alkoxide of this compound can act as a base, leading to the formation of an alkene instead of the desired ether.[3][4]
-
Self-Condensation: Under strongly basic conditions, there is a possibility of self-condensation to form bis(2,3,5-trifluorobenzyl) ether, although this is generally less favorable than reaction with a more reactive alkyl halide.
Troubleshooting Suggestions:
| Parameter | Recommendation | Rationale |
| Alkyl Halide | Use a primary alkyl halide or a methyl halide. | These substrates are more susceptible to Sₙ2 substitution and less prone to E2 elimination.[3] |
| Base | Use a strong, non-nucleophilic base like sodium hydride (NaH) to form the alkoxide. | This ensures complete deprotonation of the alcohol without introducing a competing nucleophile. |
| Temperature | Maintain a moderate reaction temperature. | Higher temperatures can favor the elimination pathway. |
| Solvent | Use a polar aprotic solvent such as THF or DMF. | These solvents facilitate Sₙ2 reactions. |
Experimental Protocol: Williamson Ether Synthesis
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add a solution of this compound (1.0 eq) in THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Add the primary alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
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Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Common impurities can include residual starting materials from its synthesis, such as 2,3,5-trifluorobenzaldehyde or 2,3,5-trifluorobenzoic acid if the synthesis involved a reduction step. Isomeric trifluorobenzyl alcohols could also be present depending on the synthetic route. It is recommended to check the certificate of analysis from the supplier and, if necessary, purify the alcohol by distillation or column chromatography before use.
Q2: How does the fluorine substitution affect the reactivity of the hydroxyl group in this compound?
A2: The three electron-withdrawing fluorine atoms on the benzene ring make the hydroxyl group more acidic compared to unsubstituted benzyl alcohol. This increased acidity can facilitate deprotonation to form the corresponding alkoxide. However, the electron-withdrawing nature of the ring can also slightly decrease the nucleophilicity of the alcohol.
Q3: Can this compound be used in a Mitsunobu reaction for esterification? What are the potential pitfalls?
A3: Yes, this compound can be used in a Mitsunobu reaction. However, due to the electron-deficient nature of the alcohol, the reaction might be slower compared to electron-rich benzyl alcohols. A potential side reaction in Mitsunobu chemistry is the formation of an undesired ether if the alkoxide attacks the activated alcohol instead of the intended nucleophile. Careful control of reaction conditions and the order of addition of reagents is crucial. It is generally recommended to add the azodicarboxylate slowly to a pre-mixed solution of the alcohol, carboxylic acid, and triphenylphosphine at a low temperature.
Q4: What is the stability of this compound under acidic and basic conditions?
A4: this compound is generally stable under moderately acidic and basic conditions. However, under strongly acidic conditions, there is a risk of dehydration to form a carbocation, which could lead to polymerization or other rearrangements. Under strongly basic conditions, while the alcohol will be deprotonated to the alkoxide, the C-F bonds on the aromatic ring are generally stable to nucleophilic aromatic substitution unless activated by other functional groups.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.
References
Technical Support Center: Optimizing Reaction Conditions for 2,3,5-Trifluorobenzyl alcohol
Welcome to the technical support center for the synthesis of 2,3,5-Trifluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to optimize the synthesis of this key chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily through the reduction of 2,3,5-Trifluorobenzaldehyde.
Q1: My reduction of 2,3,5-Trifluorobenzaldehyde is slow or incomplete. What are the possible causes and solutions?
Potential Causes:
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Reagent Quality: The reducing agent, such as sodium borohydride (NaBH₄), may have degraded due to improper storage and exposure to moisture.
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Solvent Issues: The solvent may not be anhydrous, or it may not be suitable for the chosen reducing agent. Protic solvents like methanol or ethanol are often used with NaBH₄ but the reagent can decompose over time in these solvents.[1]
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Low Temperature: While initial cooling is often used to control the exothermic reaction, maintaining too low a temperature can significantly slow down the reaction rate.
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Insufficient Reducing Agent: An inadequate amount of the reducing agent may have been used, especially if the aldehyde starting material contains acidic impurities.[2]
Troubleshooting Steps:
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Use Fresh Reagent: Always use a fresh, unopened container of the reducing agent or one that has been stored under an inert atmosphere.
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Ensure Anhydrous Conditions: Use anhydrous solvents to prevent the deactivation of the reducing agent.
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Optimize Temperature: After the initial addition of the reducing agent at a lower temperature (e.g., 0 °C) to control the exotherm, allow the reaction to warm to room temperature and stir for an adequate amount of time.[1]
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Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, a small, additional portion of the reducing agent can be added.
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Check Starting Material Purity: Analyze the purity of the 2,3,5-Trifluorobenzaldehyde. Acidic impurities like 2,3,5-Trifluorobenzoic acid will consume the reducing agent.[2] If present, purify the aldehyde by washing an ethereal solution with a mild base like saturated sodium bicarbonate.[2]
Q2: I'm observing unexpected byproducts in my reaction. What are they and how can I minimize them?
Potential Byproducts & Causes:
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Over-reduction: While less common with NaBH₄, stronger reducing agents or harsh conditions could potentially lead to the reduction of the aromatic ring, though this is unlikely under standard conditions.
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Hydrolysis of Borate Intermediate: Incomplete hydrolysis of the intermediate borate ester during workup can lead to lower yields of the desired alcohol.
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Side reactions from impurities: Impurities in the starting aldehyde can lead to a mixture of products that are difficult to separate.[2]
Minimization Strategies:
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Choice of Reducing Agent: Sodium borohydride is a mild and selective reagent for reducing aldehydes and ketones and is unlikely to cause over-reduction of the fluorinated ring.[1][3][4]
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Proper Workup: Ensure the reaction is properly quenched, typically with the careful addition of a dilute acid, to fully hydrolyze the borate ester intermediate and liberate the alcohol.[5]
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Purify Starting Material: As mentioned previously, purifying the starting aldehyde can prevent the formation of byproducts from isomeric or other reactive impurities.[2]
Q3: What is the best workup procedure to isolate the this compound?
A standard workup procedure involves quenching the reaction, extracting the product, and purifying it.
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Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add a dilute acid (e.g., 1M HCl) to neutralize any excess reducing agent and hydrolyze the borate ester. Be cautious as this can generate hydrogen gas.[3]
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
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Washing: Wash the combined organic layers with water and then with brine to remove any water-soluble impurities.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purification: The crude alcohol can be purified by flash column chromatography on silica gel if necessary.[6][7]
Data Presentation: Comparison of Reducing Agents
The choice of reducing agent is critical for a successful reaction. Sodium borohydride is commonly used for its selectivity and ease of handling.
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Mild and selective for aldehydes/ketones.[1][4] | Very strong, reduces most carbonyls. |
| Solvents | Protic solvents (Methanol, Ethanol, Water).[1] | Aprotic ethers (e.g., Diethyl ether, THF). |
| Workup | Simple aqueous acid or water quench.[5] | Requires careful, multi-step quenching. |
| Safety | Relatively safe to handle. Reacts with water to produce H₂.[1] | Highly reactive, pyrophoric, reacts violently with water.[8] |
| Selectivity | High selectivity for the aldehyde in the presence of less reactive groups.[3] | Less selective, can reduce other functional groups. |
Experimental Protocols
Protocol 1: Reduction of 2,3,5-Trifluorobenzaldehyde using Sodium Borohydride
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
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2,3,5-Trifluorobenzaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (anhydrous)
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Dichloromethane (DCM) or Ethyl Acetate
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5-Trifluorobenzaldehyde (1 equivalent) in anhydrous methanol.
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Cooling: Cool the solution to 0 °C in an ice-water bath.
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Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
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Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.
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Quenching: Cool the reaction mixture back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and hydrolyze the intermediate. Stop adding acid when gas evolution ceases and the solution is slightly acidic.
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Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.
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Extraction: Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 times).
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Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
This diagram outlines the decision-making process for troubleshooting a low-yield reaction.
Caption: Troubleshooting logic for low reaction yield.
References
Stability of 2,3,5-Trifluorobenzyl alcohol under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 2,3,5-Trifluorobenzyl alcohol under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the hydroxyl group of this compound under acidic conditions?
The primary alcohol group in this compound is generally stable to moderately acidic conditions. However, under strong acidic conditions and heat, it can undergo reactions such as esterification if a carboxylic acid is present, or etherification with another alcohol molecule.[1] In the presence of a strong, non-nucleophilic acid, dehydration to form a carbocation intermediate is a possibility, which could lead to subsequent rearrangement or polymerization, although this is less common for primary alcohols compared to secondary or tertiary ones.
Q2: How does the trifluorinated benzene ring affect the stability of the molecule in acidic media?
The three electron-withdrawing fluorine atoms on the benzene ring decrease the electron density of the aromatic system. This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions that might be catalyzed by acids.
Q3: What reactions should I anticipate for this compound under basic conditions?
The hydroxyl group is the most reactive site under basic conditions. In the presence of a strong base, it can be deprotonated to form an alkoxide. This alkoxide is a more potent nucleophile and can participate in reactions like Williamson ether synthesis if an appropriate electrophile is present. The C-F bonds on the aromatic ring are generally stable to basic conditions, but nucleophilic aromatic substitution could be possible under harsh conditions (high temperature, very strong nucleophile).
Q4: Can this compound undergo oxidation or reduction?
Yes. The primary alcohol can be oxidized to 2,3,5-trifluorobenzaldehyde and further to 2,3,5-trifluorobenzoic acid using appropriate oxidizing agents.[2] Conversely, the benzyl alcohol itself is a product of the reduction of 2,3,5-trifluorobenzaldehyde.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected degradation of this compound in the presence of an acid. | The acid may be acting as a catalyst for a side reaction, such as esterification with an impurity or dimerization. The temperature might be too high, promoting dehydration. | - Ensure all reagents and solvents are pure and dry.- Run the reaction at a lower temperature.- Use a non-nucleophilic acid if possible. |
| Low yield in a reaction where the hydroxyl group is expected to be a nucleophile (e.g., ether synthesis). | Incomplete deprotonation of the alcohol under basic conditions. The electron-withdrawing fluorine atoms make the hydroxyl proton more acidic, but a sufficiently strong base is still required. | - Use a stronger base (e.g., NaH instead of NaOH).- Ensure anhydrous conditions, as water can quench the base and the alkoxide. |
| Formation of multiple products in a reaction involving the aromatic ring. | While generally unreactive, under forcing conditions, nucleophilic aromatic substitution at one of the fluorine-bearing carbons might occur, leading to a mixture of isomers. | - Use milder reaction conditions (lower temperature, less reactive nucleophile).- Consider using a catalyst to improve selectivity. |
| The compound appears to degrade upon prolonged storage in solution. | Benzyl alcohols can be slowly oxidized by atmospheric oxygen over time, especially when exposed to light, to form the corresponding aldehyde and carboxylic acid.[3] | - Store solutions of this compound under an inert atmosphere (e.g., nitrogen or argon).- Protect from light by using amber vials or wrapping the container in foil. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability of a drug substance.[4] A typical study involves subjecting the compound to stress conditions to produce degradation products.
1. Acid Hydrolysis:
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Objective: To assess stability in acidic conditions.
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Protocol: Dissolve this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., methanol/water). Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Analyze samples at various time points by a stability-indicating method like HPLC.
2. Base Hydrolysis:
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Objective: To evaluate stability in basic conditions.
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Protocol: Dissolve the compound in a solution of 0.1 M NaOH in a suitable solvent. Maintain the solution at a controlled temperature (e.g., 60 °C) and analyze samples at different intervals.
3. Oxidative Degradation:
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Objective: To determine susceptibility to oxidation.
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Protocol: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the reaction for the formation of degradation products over time.
4. Thermal Degradation:
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Objective: To investigate the effect of heat.
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Protocol: Store the solid compound in a temperature-controlled oven (e.g., at 70°C) for an extended period. Also, reflux a solution of the compound in a suitable solvent. Analyze for any degradation.
5. Photolytic Degradation:
-
Objective: To assess stability upon exposure to light.
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Protocol: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be kept in the dark under the same conditions. Analyze both samples over time.
Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Pathway | Likely Products |
| Strong Acid/Heat | Dehydration, Etherification | Dibenzylic ether, oligomers |
| Strong Base/Electrophile | Alkoxide formation and substitution | Ether or ester derivatives |
| Oxidizing Agent | Oxidation of the alcohol | 2,3,5-Trifluorobenzaldehyde, 2,3,5-Trifluorobenzoic acid |
| Light/Air | Auto-oxidation | 2,3,5-Trifluorobenzaldehyde, 2,3,5-Trifluorobenzoic acid |
Visualizations
Caption: A general workflow for conducting forced degradation studies.
Caption: Simplified potential degradation pathways for this compound.
References
Technical Support Center: Purification of 2,3,5-Trifluorobenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,3,5-Trifluorobenzyl alcohol. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities in this compound often originate from its synthesis. The primary synthesis routes involve the reduction of 2,3,5-trifluorobenzaldehyde or 2,3,5-trifluorobenzoic acid. Therefore, potential impurities include:
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Unreacted Starting Materials: Residual 2,3,5-trifluorobenzaldehyde or 2,3,5-trifluorobenzoic acid.
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Over-reduction Products: 2,3,5-Trifluorotoluene, formed by the excessive reduction of the benzyl alcohol.
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Isomeric Impurities: Other trifluorobenzyl alcohol isomers that may have been present in the starting materials.
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Residual Solvents: Solvents used during the synthesis and workup, such as diethyl ether, tetrahydrofuran (THF), or toluene.
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Byproducts from Side Reactions: Depending on the specific synthetic method, other minor byproducts may be present. For instance, in Grignard reactions, biphenyl compounds can form.
Q2: What is the general stability of this compound during purification?
A2: this compound is a relatively stable compound. However, like many benzyl alcohols, it can be susceptible to oxidation to the corresponding aldehyde, especially at elevated temperatures in the presence of an oxidant. It is advisable to conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) if prolonged heating is required.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be employed to determine the purity of this compound:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.
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High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is effective for separating and quantifying non-volatile impurities and isomers. A reversed-phase C18 column is often a good starting point.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and help identify and quantify impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation
Problem: Poor separation of impurities.
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Possible Cause: The boiling points of the impurities are very close to that of this compound.
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Solution:
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Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing instead of Raschig rings).
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Optimize Reflux Ratio: Increase the reflux ratio to provide more theoretical plates for separation. A higher reflux ratio means more condensate is returned to the column, improving separation, but it will also increase the distillation time.
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Reduce Pressure: Perform the distillation under a higher vacuum. Lowering the pressure will decrease the boiling points and may increase the boiling point differences between the components.
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Problem: The compound solidifies in the condenser.
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Possible Cause: The melting point of this compound is close to the temperature of the cooling water.
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Solution:
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Increase Coolant Temperature: Use slightly warmer water in the condenser. Be careful not to raise the temperature too much, as this will reduce condensation efficiency.
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Use a Jacketed Condenser with Controlled Temperature Fluid: This allows for precise control of the condenser temperature, keeping it just above the melting point of the compound.
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Recrystallization
Problem: The compound does not crystallize upon cooling.
-
Possible Cause:
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The solution is not saturated.
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The solution is supersaturated, but nucleation has not occurred.
-
-
Solution:
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Induce Crystallization:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
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Seeding: Add a few seed crystals of pure this compound to the solution.
-
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Increase Concentration: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
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Problem: Low yield of purified crystals.
-
Possible Cause:
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Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.
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The cooling process was not sufficient to maximize crystallization.
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-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the solid.
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Second Crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.
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Optimize Cooling: After cooling to room temperature, place the flask in an ice bath or a refrigerator to maximize crystal formation.
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Problem: "Oiling out" - the compound separates as a liquid instead of crystals.
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Possible Cause:
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The boiling point of the solvent is higher than the melting point of the compound.
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The compound is highly impure.
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The solution is cooling too rapidly.
-
-
Solution:
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Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool more slowly.
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Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
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Column Chromatography
Problem: Poor separation of the desired compound from impurities.
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Possible Cause:
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Inappropriate choice of stationary or mobile phase.
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Column overloading.
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-
Solution:
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Optimize the Mobile Phase:
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Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (a difference in Rf values of at least 0.2). For polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
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A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with a wide range of polarities.
-
-
Choose the Right Stationary Phase: While silica gel is the most common stationary phase, for highly polar or fluorinated compounds, other options like alumina or reversed-phase silica (C18) might provide better separation.[2]
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Reduce Sample Load: Do not overload the column. The amount of crude material should typically be 1-5% of the mass of the stationary phase.
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Problem: The compound is eluting too quickly (high Rf) or not at all (low Rf).
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Possible Cause: The polarity of the mobile phase is too high or too low.
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Solution:
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High Rf (Eluting too fast): Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
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Low Rf (Sticking to the column): Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
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Quantitative Data
The efficiency of purification methods is highly dependent on the initial purity of the this compound and the specific impurities present. The following table provides a general comparison of the expected outcomes for each technique.
| Purification Method | Typical Starting Purity | Expected Final Purity | Typical Yield | Notes |
| Fractional Distillation | 90-95% | 98-99.5% | 70-85% | Effective for removing impurities with significantly different boiling points. |
| Recrystallization | 95-98% | >99.5% | 60-80% | Excellent for removing small amounts of impurities and for final polishing. Yield can be lower due to solubility in the mother liquor. |
| Column Chromatography | 80-95% | >99% | 50-90% | Highly effective for separating a wide range of impurities, including isomers. Yield depends on the separation efficiency and fraction collection. |
Experimental Protocols
Fractional Distillation under Reduced Pressure
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Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are properly sealed for vacuum application.
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Charging the Flask: Fill the distillation flask to no more than two-thirds of its volume with the crude this compound. Add a magnetic stir bar or boiling chips.
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Applying Vacuum: Gradually apply vacuum to the system.
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Heating: Gently heat the distillation flask using a heating mantle.
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Fraction Collection: Collect the distillate fractions in separate receiving flasks. Monitor the temperature at the distillation head. The main fraction of this compound should distill at a constant temperature. The boiling point will depend on the applied pressure.
Recrystallization from a Mixed Solvent System (e.g., Toluene/Hexane)
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Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot toluene.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
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Addition of Anti-solvent: While the toluene solution is still hot, slowly add hexane dropwise until the solution becomes slightly and persistently cloudy.
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Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold hexane.
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Drying: Dry the crystals under vacuum.
Flash Column Chromatography
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.
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Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
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Elution: Begin elution with the determined mobile phase. If necessary, a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) can be used to elute the compound and any more polar impurities.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for common recrystallization issues.
References
Preventing decomposition of 2,3,5-Trifluorobenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,3,5-Trifluorobenzyl alcohol during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and recommended solutions.
Issue 1: Potency loss or unexpected side products observed in reactions.
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Question: My reaction yield is lower than expected, or I am observing unexpected peaks in my analytical data (LC-MS, GC-MS, NMR). Could the this compound be degrading?
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Answer: Yes, decomposition of this compound is a potential cause. The primary degradation pathway for benzyl alcohols is oxidation to the corresponding benzaldehyde. In this case, this compound would oxidize to 2,3,5-Trifluorobenzaldehyde. This can occur under various conditions, especially in the presence of oxidizing agents, certain catalysts, or upon exposure to light.
Troubleshooting Steps:
-
Analyze the starting material: Before use, verify the purity of your this compound stock using a suitable analytical method like GC-MS or HPLC-UV. Look for the presence of 2,3,5-Trifluorobenzaldehyde or other impurities.
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Review your reaction conditions: Carefully examine your experimental protocol for potential sources of oxidation.
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Implement preventative measures: Based on your review, implement the appropriate preventative measures as outlined in the FAQs below.
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Issue 2: Visible changes in the appearance of the this compound.
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Question: My stored this compound has developed a yellowish tint. Is it still usable?
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Answer: A change in color, such as the development of a yellow tint, can be an indicator of decomposition. The formation of impurities, particularly the corresponding aldehyde, can sometimes lead to discoloration. It is highly recommended to re-analyze the material to determine its purity before use. If significant degradation has occurred, purification or replacement of the reagent is advised to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of this compound.
Storage and Handling
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Question: What are the ideal storage conditions to prevent the decomposition of this compound?
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Answer: To minimize degradation during storage, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3][4] It is crucial to protect it from light and heat. For long-term storage, refrigeration at -20°C is recommended.[5] The container should be flushed with an inert gas like argon or nitrogen to displace air, thereby reducing the risk of oxidation.
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Question: What materials are incompatible with this compound?
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Answer: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][6]
| Incompatible Material Class | Examples | Potential Reaction/Decomposition Pathway |
| Strong Oxidizing Agents | Peroxides, Nitrates, Chromates | Oxidation to 2,3,5-Trifluorobenzaldehyde and further to 2,3,5-Trifluorobenzoic acid. |
| Strong Acids | Sulfuric Acid, Hydrochloric Acid | Can catalyze dehydration or etherification reactions. |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can deprotonate the alcohol, making it more susceptible to oxidation. |
| Strong Reducing Agents | Metal Hydrides | Generally stable, but strong reducing agents are best avoided to prevent unintended reactions. |
Decomposition During Experiments
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Question: What are the primary pathways for the decomposition of this compound during a reaction?
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Answer: The most common decomposition pathway is oxidation of the benzylic alcohol to the corresponding aldehyde, 2,3,5-Trifluorobenzaldehyde. This can be initiated by:
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Oxidizing reagents: The presence of oxidizing agents in the reaction mixture can directly lead to the formation of the aldehyde.[1][2][7]
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Photochemical oxidation: Exposure to light, especially UV light, can promote the formation of radicals, leading to oxidation, particularly in the presence of oxygen.[3][8][9]
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Catalytic oxidation: Certain metal catalysts can facilitate the oxidation of benzyl alcohols.[1][2]
-
-
Question: How can I prevent the oxidation of this compound in my experiment?
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Answer: To prevent oxidation, consider the following precautions:
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Work under an inert atmosphere: When possible, conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Protect from light: Use amber-colored glassware or wrap your reaction vessel in aluminum foil to prevent photochemical degradation.
-
Choose reagents carefully: Avoid known oxidizing agents unless they are a required part of your synthetic scheme.
-
Control the temperature: While thermal decomposition requires high temperatures, elevated temperatures can accelerate other degradation pathways. Maintain the recommended reaction temperature.
-
Analytical Detection of Decomposition
-
Question: What analytical methods can be used to detect the decomposition of this compound?
-
Answer: Several analytical techniques can be employed to assess the purity of this compound and detect its degradation products.
| Analytical Technique | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. Can be used to detect and quantify this compound and its primary oxidation product, 2,3,5-Trifluorobenzaldehyde.[10][11] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid phase. An HPLC method with a UV detector can quantify the parent alcohol and its degradation products.[12][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information about the compounds present. ¹H and ¹⁹F NMR can be used to identify the parent alcohol and its degradation products by their characteristic chemical shifts and coupling constants. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can detect the presence of the carbonyl group (C=O) characteristic of the aldehyde degradation product, which would be absent in the pure alcohol. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC-MS Parameters (Example):
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
-
Analysis: Inject the sample and acquire the data. The retention time of this compound and its potential aldehyde impurity will be different. The mass spectrum will confirm the identity of the peaks.
Visualizations
Caption: Troubleshooting workflow for suspected decomposition.
Caption: Key strategies for preventing decomposition.
References
- 1. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lakeland.edu [lakeland.edu]
- 8. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. series.publisso.de [series.publisso.de]
- 12. jetir.org [jetir.org]
- 13. How is Benzyl Alcohol detected in a sample? - Blog [zbwhr.com]
Technical Support Center: Catalyst Selection for 2,3,5-Trifluorobenzyl Alcohol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,5-Trifluorobenzyl alcohol. The strong electron-withdrawing nature of the three fluorine atoms significantly impacts the reactivity of the benzylic alcohol, often requiring tailored catalytic approaches compared to unsubstituted benzyl alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my oxidation reaction of this compound showing low conversion?
A1: Low conversion in the oxidation of this compound is a common issue due to the electron-deficient nature of the aromatic ring, which deactivates the benzylic C-H bond.
-
Catalyst Choice: Standard palladium or gold catalysts may show reduced activity. Consider more robust systems or alternative methods. Metal-free oxidation protocols using reagents like N,N-dibromo-p-toluenesulfonamide (TsNBr2) can be effective for electron-deficient substrates.
-
Reaction Conditions: Harsher conditions may be necessary. Increase the reaction temperature or prolong the reaction time. However, monitor for side reactions or catalyst degradation.
-
Oxidant: Ensure the chosen oxidant (e.g., O₂, H₂O₂) is active under your reaction conditions. The choice of oxidant is critical and system-dependent.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities or byproducts. Ensure all starting materials and solvents are pure.
Q2: I am observing poor yields in the etherification of this compound. What can I do?
A2: Benzyl alcohols with electron-withdrawing groups are less reactive in etherification reactions.[1][2]
-
Catalyst System: Lewis acid catalysts like Iron(III) chloride (FeCl₃·6H₂O) have been shown to be effective for the etherification of benzyl alcohols containing electron-withdrawing groups.[1]
-
Temperature and Time: Reactions may require higher temperatures (e.g., 100-120 °C) and longer reaction times (24-48 hours) to achieve satisfactory conversion.[1]
-
Side Reactions: Be aware of potential side reactions such as self-condensation, which can consume the starting material.[3] Proper control of stoichiometry and reaction conditions can minimize this.
Q3: My esterification reaction is producing a significant amount of dibenzyl ether as a byproduct. How can I prevent this?
A3: The formation of dibenzyl ether is a known side reaction in acid-catalyzed esterifications of benzyl alcohols, arising from the self-condensation of the alcohol.
-
Catalyst Selection: The choice of acid catalyst is important. While strong acids like H₂SO₄ are common, they can also promote ether formation.[4][5] Milder catalysts or alternative methods like oxidative esterification might be more selective.[6]
-
Control of Water: While Fischer esterification produces water, its complete removal is not always beneficial. In some zirconocene-catalyzed systems, a small amount of water was found to improve the yield of the desired ester and suppress ether formation.
-
Stoichiometry: Using the carboxylic acid in excess can help favor the esterification pathway over the self-condensation of the alcohol.
Q4: How do I choose the right solvent for my reaction?
A4: The solvent can significantly impact catalyst activity and reaction outcomes.
-
For Etherification: Green solvents like propylene carbonate have been used successfully with FeCl₃ catalysts.[1]
-
For Oxidation: Acetonitrile is a common solvent for metal-free oxidations.[7] For catalytic oxidations, the choice will depend on the specific catalyst and oxidant system.
-
For Esterification: Toluene is a common solvent for Fischer esterification, often used with a Dean-Stark trap to remove water.[4] In some cases, using the alcohol reagent as the solvent is also a viable strategy.[5]
Reaction Pathways and Catalyst Data
The primary reactions involving this compound are oxidation, etherification, and esterification. The choice of catalyst is critical for achieving high yield and selectivity.
Catalyst Performance Data
The following tables summarize quantitative data for catalysts used in key reactions. Note that data for the specific 2,3,5-trifluoro substrate is limited; therefore, data for similar electron-deficient benzyl alcohols are included as a reference.
Table 1: Catalyst Performance in Symmetrical Etherification of Electron-Deficient Benzyl Alcohols
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Trifluoromethylbenzyl alcohol | FeCl₃·6H₂O | 5 | Propylene Carbonate | 120 | 48 | 56 | [1] |
| 4-Chlorobenzyl alcohol | FeCl₃·6H₂O | 5 | Propylene Carbonate | 100 | 24 | 88 | [1] |
| 4-Nitrobenzyl alcohol | FeCl₃·6H₂O | 5 | Propylene Carbonate | 100 | 24 | 75 |[1] |
Table 2: Catalyst Performance in Oxidation of Benzyl Alcohols
| Substrate | Catalyst System | Catalyst Loading | Oxidant | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (Aldehyde, %) | Reference |
|---|---|---|---|---|---|---|---|---|
| Benzyl alcohol | TsNBr₂ (metal-free) | 1 equiv. | - | RT | 0.5 | >99 | 95 | [7] |
| Benzyl alcohol | Au-Pd/TiO₂ | 1 wt% | O₂ (3 bar) | 120 | 0.5 | ~20 | >95 | [8] |
| Benzyl alcohol | Cu(II) complex | 2.5 mol% | H₂O₂ (20 equiv) | 20 | 24 | ~7 | >99 |[9] |
Table 3: Catalyst Performance in Esterification of Benzyl Alcohol
| Carboxylic Acid | Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Benzoic Acid | Zirconocene triflate | 2 | Toluene | 80 | 24 | 74 | |
| Acetic Acid | H₂SO₄ | Catalytic | Ethanol | Reflux | 2 | 95 | [4] |
| Various | p-Toluenesulfonic acid | 5 | Benzene | Reflux | - | High |[4] |
Experimental Protocols
Protocol 1: Symmetrical Etherification using FeCl₃·6H₂O
This protocol is adapted from the procedure for electron-deficient benzyl alcohols.[1]
-
To a pressure tube, add this compound (2 mmol, 1.0 equiv).
-
Add Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.05 equiv, 5 mol%).
-
Add propylene carbonate (1 mL).
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 48 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: Metal-Free Oxidation to Aldehyde using TsNBr₂
This protocol is a general procedure for the oxidation of benzylic alcohols.[7]
-
Dissolve this compound (1 mmol, 1.0 equiv) in acetonitrile (2 mL) in a round-bottom flask.
-
Add N,N-dibromo-p-toluenesulfonamide (TsNBr₂) (1 mmol, 1.0 equiv) to the solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 mL) and stir for 20 minutes.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography on silica gel to obtain 2,3,5-Trifluorobenzaldehyde.
Protocol 3: Fischer Esterification using p-Toluenesulfonic Acid
This is a general protocol for Fischer esterification.[4]
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (0.25 mol, 1.0 equiv), a carboxylic acid (e.g., benzoic acid, 0.25 mol, 1.0 equiv), and p-toluenesulfonic acid monohydrate (0.0125 mol, 5 mol%).
-
Add toluene or benzene as the solvent (enough to fill the Dean-Stark trap).
-
Heat the mixture to reflux and continue heating until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.
-
Concentrate the solvent under reduced pressure and purify the crude ester by distillation or column chromatography.
Visualized Workflows and Pathways
Caption: General experimental workflow for catalyst screening.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Common catalytic pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2,3,5-Trifluorobenzyl Alcohol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,3,5-trifluorobenzyl alcohol, a key intermediate for professionals in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and practical laboratory methods for synthesizing this compound involve the reduction of a corresponding carbonyl compound. The two primary starting materials for this are:
-
Reduction of 2,3,5-Trifluorobenzaldehyde: This is a direct and efficient method where the aldehyde functional group is reduced to a primary alcohol.
-
Reduction of 2,3,5-Trifluorobenzoic acid: This method requires a stronger reducing agent to convert the carboxylic acid to the alcohol.
Q2: Which reducing agents are typically used for this synthesis?
The choice of reducing agent depends on the starting material.
-
For the reduction of 2,3,5-Trifluorobenzaldehyde , sodium borohydride (NaBH₄) is commonly used due to its mild nature, safety, and ease of handling.[1]
-
For the reduction of 2,3,5-Trifluorobenzoic acid , a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is necessary.[2] LiAlH₄ is highly reactive and requires strict anhydrous (dry) conditions.[1]
Q3: What is the general reaction scheme for the synthesis?
The synthesis is a nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon of the aldehyde or carboxylic acid.
-
From Aldehyde: C₇H₃F₃O (2,3,5-Trifluorobenzaldehyde) + [H] → C₇H₅F₃O (this compound)
-
From Carboxylic Acid: C₇H₃F₃O₂ (2,3,5-Trifluorobenzoic acid) + [H] → C₇H₅F₃O (this compound)
Q4: How is the final product, this compound, typically purified?
After the reaction is complete and quenched, the crude product is usually extracted into an organic solvent. Standard purification techniques include:
-
Flash Column Chromatography: Using a silica gel stationary phase with an eluent system like a hexane and ethyl acetate mixture is effective for removing impurities.[3]
-
Distillation: If the impurities have significantly different boiling points from the product, fractional distillation under reduced pressure can be an effective purification method.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no product at all. What could be the cause?
A: Several factors could contribute to a low or zero yield. Consider the following possibilities:
-
Inactive Reducing Agent:
-
LiAlH₄ and NaBH₄ are sensitive to moisture. Improper storage or handling can lead to decomposition and loss of reactivity. It is crucial to use freshly opened or properly stored reagents and handle them under anhydrous conditions, especially LiAlH₄.[1]
-
-
Improper Reaction Conditions:
-
Temperature: Reductions with NaBH₄ are often run at 0°C to room temperature. LiAlH₄ reactions are typically started at a low temperature (e.g., 0°C) and may be allowed to warm to room temperature.[2][4] Ensure the temperature is controlled as specified in the protocol.
-
Solvent: The solvent must be appropriate for the chosen reducing agent. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required for LiAlH₄.[2] Alcohols like methanol or ethanol are suitable for NaBH₄.[1] The solvent must be anhydrous for LiAlH₄ reactions.
-
-
Starting Material Purity:
-
The purity of the starting 2,3,5-Trifluorobenzaldehyde or 2,3,5-Trifluorobenzoic acid is critical. Impurities can interfere with the reaction. Verify the purity of your starting material via techniques like NMR or GC-MS.
-
Problem 2: Product is Impure and Contains Side-Products
Q: My final product is contaminated with significant impurities. How can I prevent side reactions?
A: The presence of impurities can often be traced back to the reaction conditions or workup procedure.
-
Incomplete Reaction:
-
If the reaction is not allowed to proceed to completion, unreacted starting material will contaminate the product. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is complete.
-
-
Workup Issues:
-
The quenching step (adding water or acid to neutralize the excess reducing agent) must be done carefully, especially with LiAlH₄, as it is highly exothermic.[2] An improper quench can lead to the formation of byproducts. Ensure the reaction mixture is cooled in an ice bath before quenching.
-
-
Side Reactions:
-
While the reduction of an aldehyde to a primary alcohol is generally clean, the presence of other functional groups in the starting material could lead to undesired reactions. The fluorinated benzene ring is generally stable under these reducing conditions.
-
Problem 3: Difficulty in Product Isolation and Purification
Q: I'm having trouble isolating the product during the aqueous workup, or the purification is not effective.
A: Isolation and purification challenges are common. Here are some solutions:
-
Emulsion during Extraction:
-
During the aqueous workup, a stable emulsion can form between the organic and aqueous layers, making separation difficult. To break an emulsion, you can try adding a saturated brine (NaCl) solution or filtering the mixture through a pad of Celite.
-
-
Co-elution in Chromatography:
-
If impurities are co-eluting with your product during column chromatography, the solvent system needs optimization.[3] Systematically vary the polarity of the eluent (e.g., adjust the hexane/ethyl acetate ratio) while monitoring the separation with TLC to find the optimal conditions.
-
Data Presentation
Table 1: Comparison of Common Reducing Agents
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Suitable Substrate | Aldehydes, Ketones | Carboxylic Acids, Esters, Aldehydes, Ketones |
| Reactivity | Mild | Very Strong, Highly Reactive |
| Solvent | Protic (Methanol, Ethanol), Aprotic | Aprotic Ethers (Diethyl ether, THF) |
| Safety Precautions | Stable in air, reacts slowly with water | Reacts violently with water and protic solvents |
| Workup | Simple aqueous quench | Careful, slow quench at low temperature |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 2,3,5-Trifluorobenzaldehyde with NaBH₄
-
Preparation: Dissolve 2,3,5-Trifluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0°C in an ice bath.
-
Reaction: Slowly add sodium borohydride (NaBH₄) (1.1 eq) to the solution in small portions over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC until the starting aldehyde is consumed.
-
Quenching: Cool the flask back to 0°C and slowly add dilute hydrochloric acid (1M HCl) to quench the excess NaBH₄ and neutralize the mixture.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis via Reduction of 2,3,5-Trifluorobenzoic Acid with LiAlH₄
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of 2,3,5-Trifluorobenzoic acid (1.0 eq) in anhydrous diethyl ether.
-
Reaction: Cool the flask to 0°C and slowly add a solution of LiAlH₄ (1.5 eq) in anhydrous diethyl ether dropwise.
-
Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0°C and quench it by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: A white precipitate of aluminum salts will form. Stir the mixture for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with additional diethyl ether.
-
Purification: Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol. Purify as necessary.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: 2,3,5-Trifluorobenzyl Alcohol Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,5-Trifluorobenzyl alcohol. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized via the reduction of a corresponding carbonyl compound. The most common precursors are 2,3,5-trifluorobenzaldehyde or 2,3,5-trifluorobenzoic acid and its derivatives (e.g., esters, acyl chlorides). Common reducing agents include sodium borohydride (NaBH₄) for aldehydes and lithium aluminum hydride (LiAlH₄) for carboxylic acids and esters. Catalytic hydrogenation is also a viable method.
Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?
A2: Several byproducts can form depending on the synthetic route and reaction conditions. These may include:
-
Unreacted Starting Material: Incomplete reduction can leave residual 2,3,5-trifluorobenzaldehyde or 2,3,5-trifluorobenzoic acid.
-
Over-reduction Products: Under harsh reduction conditions, the benzyl alcohol C-O bond can be cleaved to form 2,3,5-trifluorotoluene.
-
Ether Byproducts: Self-condensation of this compound or reaction with an alcohol solvent can form bis(2,3,5-trifluorobenzyl) ether or other ether impurities, particularly under acidic conditions.
-
Defluorination Products: Partial or complete removal of fluorine atoms from the aromatic ring can occur, leading to various di- and monofluorobenzyl alcohol isomers.
-
Borate Esters: When using borohydride reducing agents in alcoholic solvents, borate esters can form as byproducts. These are typically hydrolyzed during aqueous workup.
-
Dimeric Impurities: In some related syntheses of fluorinated benzyl alcohols, dimeric byproducts such as 1,4-di(methoxymethyl)-2,3,5,6-tetrafluorobenzene have been observed, suggesting the possibility of similar side reactions.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
Q: I am getting a low yield of my target product. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Systematically investigating the following can help identify and resolve the issue.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and reducing agent are critical. Ensure the reaction is running at the optimal temperature and for a sufficient duration to go to completion.
-
Reagent Quality: The purity of the starting materials and the activity of the reducing agent are crucial. Use freshly opened or properly stored reducing agents.
-
Side Reactions: The formation of byproducts, as listed in the FAQs, will consume starting material and reduce the yield of the desired product.
-
Workup and Purification Losses: The product may be lost during extraction or purification steps. Ensure proper pH adjustment during aqueous workup to minimize the solubility of the alcohol in the aqueous phase. Optimize column chromatography conditions to prevent product loss on the stationary phase.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Presence of an Unexpected Peak in GC-MS Analysis
Q: My GC-MS analysis of the crude reaction mixture shows an unexpected peak. How can I identify it and prevent its formation?
A: The identity of the unexpected peak will depend on its mass-to-charge ratio (m/z) and retention time. Compare the observed mass spectrum with the expected masses of potential byproducts.
Potential Byproduct Identification and Mitigation
| Potential Byproduct | Expected Molecular Weight | Common Cause | Prevention Strategy |
| 2,3,5-Trifluorotoluene | 146.11 g/mol | Over-reduction (hydrogenolysis) | Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄), lower the reaction temperature, or reduce the reaction time. |
| bis(2,3,5-Trifluorobenzyl) Ether | 306.19 g/mol | Acidic conditions, high temperatures | Maintain neutral or slightly basic conditions during the reaction and workup. Avoid prolonged heating. |
| Difluorobenzyl Alcohol Isomers | 144.12 g/mol | Defluorination | Use milder reaction conditions. Ensure the absence of strong Lewis acids or bases that can catalyze defluorination. |
| Unreacted 2,3,5-Trifluorobenzaldehyde | 160.09 g/mol | Incomplete reduction | Increase the equivalents of the reducing agent, extend the reaction time, or consider a more powerful reducing agent if appropriate. |
Table 1: Common byproducts in this compound synthesis, their causes, and prevention strategies.
Signaling Pathway for Byproduct Formation
Caption: Potential reaction pathways leading to common byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2,3,5-Trifluorobenzaldehyde with Sodium Borohydride
Materials:
-
2,3,5-Trifluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5-trifluorobenzaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~2 with 1 M HCl to neutralize any remaining borohydride and hydrolyze borate esters.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Analysis of Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane) before injection.
Experimental Workflow for Synthesis and Analysis
References
Technical Support Center: Enhancing Reactivity of 2,3,5-Trifluorobenzyl Alcohol
Welcome to the technical support center for 2,3,5-Trifluorobenzyl alcohol. This resource is tailored for researchers, scientists, and drug development professionals to navigate experimental challenges and enhance the reactivity of this versatile fluorinated building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound less reactive than non-fluorinated benzyl alcohol in some nucleophilic substitution reactions?
A1: The fluorine atoms on the benzene ring are strongly electron-withdrawing. This effect reduces the electron density on the benzylic carbon, making the hydroxyl group a poorer leaving group. To enhance reactivity, the hydroxyl group typically needs to be activated, for example, by protonation with a strong acid or conversion to a better leaving group like a tosylate.[1][2][3]
Q2: What are the most common reactions performed with this compound?
A2: The primary alcohol functional group is the most reactive site and readily participates in several key reactions, including:
-
Esterification: Reaction with a carboxylic acid or its derivative to form an ester.[4]
-
Etherification: Reaction with an alkyl halide or another alcohol to form an ether.
-
Oxidation: Conversion of the primary alcohol to the corresponding 2,3,5-trifluorobenzaldehyde or 2,3,5-trifluorobenzoic acid.
Q3: How can I monitor the progress of reactions involving this compound?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of most reactions involving this alcohol. Use an appropriate solvent system to achieve good separation between the starting material, product, and any significant byproducts. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed.
Troubleshooting Guides
Esterification (e.g., Fischer Esterification)
Issue: Low or No Ester Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Reversible Reaction Equilibrium | The Fischer esterification is a reversible process. To drive the reaction towards the product, either use a large excess of one reactant (typically the less expensive one) or remove water as it forms using a Dean-Stark apparatus.[4][5][6] |
| Insufficient Catalyst Activity | Ensure you are using a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) in a catalytic amount (typically 1-5 mol%).[4] Using an older or improperly stored catalyst may lead to reduced activity. |
| Steric Hindrance | If the carboxylic acid is sterically hindered, the reaction rate may be slow. Consider using a more reactive acylating agent like an acid chloride or anhydride, which makes the reaction non-reversible.[5] |
| Incomplete Reaction | The electron-withdrawing fluorine atoms can decrease the nucleophilicity of the alcohol. Increase the reaction time or temperature to ensure the reaction goes to completion. Monitor by TLC until the starting alcohol spot disappears. |
| Product Hydrolysis during Workup | Ensure that all acidic catalyst is neutralized (e.g., with a saturated sodium bicarbonate wash) before the final extraction and purification steps to prevent the ester from hydrolyzing back to the starting materials. |
Etherification (e.g., Williamson Ether Synthesis)
Issue: Low Yield of the Desired Ether
| Potential Cause | Troubleshooting Steps & Recommendations |
| Poor Leaving Group on Alcohol | The hydroxyl group is a poor leaving group. It must first be deprotonated with a strong base (e.g., NaH, KH) to form the more nucleophilic alkoxide.[7] |
| Choice of Alkyl Halide | The Williamson ether synthesis is an S(_N)2 reaction. It works best with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) as a side reaction, especially with a strong base.[8] |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the S(_N)2 reaction.[7] |
| Side Reactions | Under harsh acidic conditions, benzyl alcohols can undergo self-etherification. For cross-etherification, consider activating the alcohol as a tosylate first, then reacting it with the other alcohol under basic conditions. |
Oxidation to Aldehyde
Issue: Over-oxidation to Carboxylic Acid or Low Yield of Aldehyde
| Potential Cause | Troubleshooting Steps & Recommendations |
| Oxidizing Agent is too Strong | Strong oxidizing agents like potassium permanganate or chromic acid will likely oxidize the primary alcohol directly to the carboxylic acid. Use milder, more selective reagents. |
| Reaction Conditions | The Swern oxidation is a mild and effective method for converting primary alcohols to aldehydes without over-oxidation.[9][10][11][12] This reaction is carried out at low temperatures (-78 °C). |
| Incomplete Reaction | The electron-deficient nature of the substrate may slow down the oxidation. Ensure the reaction is allowed to proceed to completion by monitoring via TLC. |
| Byproduct Formation | The Swern oxidation produces dimethyl sulfide, which has a very unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[9] Used glassware can be rinsed with bleach to neutralize the odor.[9] |
Quantitative Data for Related Reactions
The following tables provide representative data for reactions involving substituted benzyl alcohols. These should serve as a starting point for optimizing your specific reaction with this compound.
Table 1: Symmetrical Etherification of Substituted Benzyl Alcohols
| Benzyl Alcohol Derivative | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 2-Trifluoromethylbenzyl alcohol | FeCl₃·6H₂O (5) | 120 | 14-48 | 56 |
| 4-Chlorobenzyl alcohol | FeCl₃·6H₂O (5) | 100 | 14-48 | 85 |
| 4-Nitrobenzyl alcohol | FeCl₃·6H₂O (5) | 120 | 14-48 | 71 |
| Data sourced from a study on FeCl₃-catalyzed etherification in propylene carbonate.[13] |
Table 2: Oxidation of Benzyl Alcohols to Aldehydes
| Benzyl Alcohol Derivative | Oxidant System | Time | Yield (%) |
| 4-Methylbenzyl alcohol | NaNO₃/P₂O₅ (ball milling) | 2 h | 86 |
| 4-Chlorobenzyl alcohol | NaNO₃/P₂O₅ (ball milling) | 2 h | 95 |
| 4-Nitrobenzyl alcohol | NaNO₃/P₂O₅ (ball milling) | 2 h | 100 |
| Data sourced from a study on the oxidation of benzylic alcohols using NaNO₃ under ball milling conditions. |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
This protocol describes a general method for the acid-catalyzed esterification of this compound with a carboxylic acid.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (a Dean-Stark trap is recommended if removing water azeotropically), combine this compound (1.0 eq.), the desired carboxylic acid (1.0-1.2 eq.), and a suitable solvent (e.g., toluene, if using a Dean-Stark trap).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (1-5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC. The reaction time can vary from 1 to 24 hours depending on the reactivity of the carboxylic acid.[4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, dilute the mixture with an organic solvent like ethyl acetate.
-
Carefully wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude ester product by column chromatography on silica gel or by vacuum distillation.
Protocol 2: General Procedure for Williamson Ether Synthesis
This protocol outlines the synthesis of an ether from this compound and an alkyl halide.
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable anhydrous solvent (e.g., THF, DMF). Add this compound (1.0 eq.). Cool the solution in an ice bath (0 °C) and add a strong base like sodium hydride (NaH, ~1.1 eq.) portion-wise. Stir the mixture at this temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkyl Halide Addition: Add the primary alkyl halide (1.0-1.2 eq.) dropwise to the freshly prepared alkoxide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.
-
Workup:
-
Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude ether product by column chromatography or vacuum distillation.
Protocol 3: General Procedure for Swern Oxidation
This protocol details the oxidation of this compound to 2,3,5-trifluorobenzaldehyde. Caution: This reaction should be performed in a well-ventilated fume hood due to the production of toxic carbon monoxide and foul-smelling dimethyl sulfide.[9]
-
Oxalyl Chloride/DMSO Adduct Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (a dry ice/acetone bath). To this, add a solution of dimethyl sulfoxide (DMSO, 2.0-2.5 eq.) in DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir the mixture for 15-20 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 eq.) in DCM dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for an additional 30-45 minutes.
-
Base Addition and Elimination: Add triethylamine (TEA, ~5.0 eq.) dropwise to the mixture. After the addition is complete, allow the reaction to stir for 10-15 minutes at -78 °C, then slowly warm to room temperature.[10]
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
-
Purification: Purify the crude aldehyde by column chromatography on silica gel.
Visualizations
Caption: General workflow for Fischer Esterification.
Caption: Troubleshooting logic for low reaction yield.
Caption: Simplified pathway for the Swern Oxidation.
References
- 1. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. digscholarship.unco.edu [digscholarship.unco.edu]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. One moment, please... [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Trifluorobenzyl Alcohol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of the three structural isomers of trifluorobenzyl alcohol: 2-trifluoromethylbenzyl alcohol, 3-trifluoromethylbenzyl alcohol, and 4-trifluoromethylbenzyl alcohol. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, medicinal chemistry, and materials science, where the strategic placement of the trifluoromethyl group can significantly influence reaction outcomes and molecular properties.
The Influence of the Trifluoromethyl Group on Reactivity
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I effect). This electronic influence is a key determinant of the reactivity of the benzylic alcohol moiety. The position of the -CF3 group on the benzene ring—ortho (2-), meta (3-), or para (4-)—dictates the extent to which it deactivates the aromatic ring and influences the stability of reaction intermediates, thereby affecting the overall reaction rates and yields.
In general, electron-withdrawing groups tend to decrease the rate of reactions that involve the formation of a positive charge at the benzylic position, such as in SN1-type reactions or certain oxidation mechanisms. Conversely, they can enhance the reactivity of the hydroxyl proton, making the alcohol more acidic.
Comparative Reactivity in Key Organic Transformations
While direct, side-by-side quantitative kinetic studies for all three isomers are not extensively available in the literature, their relative reactivities can be predicted based on established principles of physical organic chemistry.
Oxidation to Benzaldehyde
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation. For many common oxidation mechanisms, the rate-limiting step involves the cleavage of the C-H bond at the benzylic position. The presence of a strong electron-withdrawing group like -CF3 destabilizes the transition state which may have some developing positive charge, thus slowing down the reaction.
Based on Hammett plot studies for the oxidation of substituted benzyl alcohols, electron-withdrawing substituents decrease the reaction rate. The magnitude of this effect is dependent on the substituent's position.
Expected Order of Reactivity (Fastest to Slowest):
3-Trifluoromethylbenzyl alcohol > 2-Trifluoromethylbenzyl alcohol ≈ 4-Trifluoromethylbenzyl alcohol
The meta-isomer is expected to be the most reactive (or least deactivated) among the three, as the strong -I effect has a less pronounced impact on the benzylic position compared to the ortho and para positions, where a deactivating resonance effect can also come into play.
Etherification (Williamson Ether Synthesis)
The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. The first step is the deprotonation of the alcohol to form the corresponding alkoxide. The acidity of the alcohol is enhanced by the electron-withdrawing -CF3 group. Therefore, the formation of the alkoxide should be more favorable for the trifluorobenzyl alcohol isomers compared to unsubstituted benzyl alcohol.
However, the subsequent SN2 reaction of the alkoxide with an alkyl halide is less sensitive to the electronic effects on the aromatic ring. Steric hindrance from the ortho-substituent in 2-trifluoromethylbenzyl alcohol might slightly decrease the reaction rate compared to the meta and para isomers.
Expected Order of Reactivity (Fastest to Slowest):
4-Trifluoromethylbenzyl alcohol ≈ 3-Trifluoromethylbenzyl alcohol > 2-Trifluoromethylbenzyl alcohol
Esterification
Esterification of benzyl alcohols can be achieved through various methods, including Fischer esterification (with a carboxylic acid and acid catalyst) or reaction with an acyl chloride in the presence of a base. In acid-catalyzed esterification, protonation of the carboxylic acid is followed by nucleophilic attack from the alcohol. The electron-withdrawing -CF3 group reduces the nucleophilicity of the alcohol's oxygen, which is expected to slow down the reaction. Similar to oxidation, the deactivating effect is generally most pronounced at the ortho and para positions. For reactions with acyl chlorides, steric hindrance at the ortho position can also play a significant role in reducing the reaction rate.
Expected Order of Reactivity (Fastest to Slowest):
3-Trifluoromethylbenzyl alcohol > 4-Trifluoromethylbenzyl alcohol > 2-Trifluoromethylbenzyl alcohol
Quantitative Data Summary
The following table summarizes the expected relative reactivity based on theoretical principles. It is important to note that these are predictions and actual experimental results may vary depending on the specific reaction conditions.
| Reaction Type | 2-Trifluoromethylbenzyl Alcohol | 3-Trifluoromethylbenzyl Alcohol | 4-Trifluoromethylbenzyl Alcohol |
| Oxidation | Slowest | Fastest | Slower |
| Etherification | Slowest (due to sterics) | Fast | Fast |
| Esterification | Slowest | Fastest | Slower |
Experimental Protocols
TEMPO-Catalyzed Aerobic Oxidation of Trifluoromethylbenzyl Alcohol
This protocol is a green and efficient method for the oxidation of primary alcohols to aldehydes.
Materials:
-
Trifluoromethylbenzyl alcohol isomer (1.0 mmol)
-
Copper(I) bromide (CuBr) (0.1 mmol)
-
2,2'-Bipyridine (bpy) (0.1 mmol)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.1 mmol)
-
N-Methylimidazole (NMI) (0.2 mmol)
-
Acetone (10 mL)
-
Pentane
-
Water
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, add the trifluoromethylbenzyl alcohol isomer (1.0 mmol) and acetone (10 mL).
-
Stir the solution and add CuBr (0.1 mmol), bpy (0.1 mmol), and TEMPO (0.1 mmol).
-
Add NMI (0.2 mmol) dropwise to the stirring solution.
-
The reaction mixture is stirred vigorously, open to the atmosphere, at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is diluted with pentane and washed with water, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude trifluoromethylbenzaldehyde.
-
The product can be further purified by column chromatography on silica gel.
Williamson Ether Synthesis of Trifluoromethylbenzyl Methyl Ether
This protocol describes a general procedure for the synthesis of benzyl ethers.
Materials:
-
Trifluoromethylbenzyl alcohol isomer (1.0 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Methyl iodide (CH3I) (1.5 mmol)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add NaH (1.2 mmol).
-
Add anhydrous THF (5 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the trifluoromethylbenzyl alcohol isomer (1.0 mmol) in anhydrous THF (5 mL) to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the mixture with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Esterification of Trifluoromethylbenzyl Alcohol with Acetyl Chloride
This method provides a rapid and high-yielding route to esters.
Materials:
-
Trifluoromethylbenzyl alcohol isomer (1.0 mmol)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Pyridine (1.2 mmol)
-
Acetyl chloride (1.1 mmol)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the trifluoromethylbenzyl alcohol isomer (1.0 mmol) in anhydrous DCM (10 mL).
-
Add pyridine (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting trifluoromethylbenzyl acetate can be purified by column chromatography if necessary.
Visualizations
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2,3,5-Trifluorobenzyl Alcohol and Its Isomers
A detailed spectroscopic comparison of 2,3,5-Trifluorobenzyl alcohol with its isomers, 2,4,5-Trifluorobenzyl alcohol and 2,4,6-Trifluorobenzyl alcohol, provides a clear pathway for unambiguous structural confirmation. This guide presents a comparative analysis of their key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
For researchers and professionals in drug development, precise structural elucidation of fluorinated organic molecules is paramount. The subtle positional differences of fluorine atoms on an aromatic ring can significantly impact a molecule's physicochemical properties and biological activity. This guide leverages spectroscopic data to differentiate between the constitutional isomers of trifluorobenzyl alcohol, focusing on this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two of its isomers. The data for this compound is based on predicted values due to the limited availability of experimental spectra in public databases.
Table 1: ¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound (Predicted) | 7.0-7.2 (m, 2H, Ar-H), 4.7 (s, 2H, CH₂), 5.0 (br s, 1H, OH) | 163 (d), 148 (d), 145 (d), 125 (d), 115 (d), 110 (d), 60 (s) | -110 to -140 (m) |
| 2,4,5-Trifluorobenzyl alcohol | 7.29 (m, 1H, Ar-H), 7.08 (m, 1H, Ar-H), 4.65 (s, 2H, CH₂), 1.85 (t, 1H, OH) | 157.5 (ddd), 150.1 (ddd), 147.2 (ddd), 119.5 (dd), 116.8 (dd), 105.9 (dd), 58.1 (d) | -118.9 (m), -137.8 (m), -154.5 (m) |
| 2,4,6-Trifluorobenzyl alcohol | 6.85 (t, 2H, Ar-H), 4.70 (s, 2H, CH₂), 2.10 (br s, 1H, OH) | 162.5 (dt), 160.1 (dt), 111.9 (t), 99.8 (t), 56.9 (s) | -108.5 (t), -112.1 (t) |
Table 2: IR and Mass Spectrometry Data
| Compound | IR Spectroscopy (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound (Predicted) | 3600-3200 (br, O-H), 3100-3000 (Ar C-H), 1620, 1590, 1480 (C=C), 1250-1000 (C-F, C-O) | 162 (M+), 143, 133, 113 |
| 2,4,5-Trifluorobenzyl alcohol | 3350 (br, O-H), 3080 (Ar C-H), 1615, 1510, 1430 (C=C), 1280, 1180, 1140 (C-F, C-O) | 162 (M+), 145, 133, 115[1][2] |
| 2,4,6-Trifluorobenzyl alcohol | 3300 (br, O-H), 3070 (Ar C-H), 1625, 1600, 1490 (C=C), 1240, 1120, 1040 (C-F, C-O) | 162 (M+), 143, 133, 113 |
Spectroscopic Analysis Workflow
The structural confirmation of this compound follows a logical workflow that integrates data from multiple spectroscopic techniques.
Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.[3][4][5][6]
-
¹H NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer. Data was acquired with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.
-
¹³C NMR Spectroscopy: Spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. Data was acquired with 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s, with proton decoupling.
-
¹⁹F NMR Spectroscopy: Spectra were recorded on the same 400 MHz spectrometer at a frequency of 376 MHz. Data was acquired with 64 scans, a spectral width of 200 ppm, a relaxation delay of 1.5 s, and an acquisition time of 2.0 s. Chemical shifts were referenced to an external standard of CFCl₃.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.[7][8][9]
-
Data Acquisition: The IR spectrum was recorded on an FT-IR spectrometer. The spectrum was obtained by averaging 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.[10][11]
Mass Spectrometry (MS)
-
Instrumentation: Electron Ionization (EI) mass spectra were obtained using a mass spectrometer coupled with a gas chromatograph for sample introduction.
-
Data Acquisition: The sample was injected into the GC, and the eluent was introduced into the ion source of the mass spectrometer. The electron energy was set to 70 eV.[12][13][14][15][16] The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-400 amu.
By combining the data from these spectroscopic techniques, a comprehensive and unambiguous structural assignment of this compound can be achieved, and it can be clearly distinguished from its isomers.
References
- 1. 2,4,5-Trifluorobenzyl alcohol [webbook.nist.gov]
- 2. 2,4,5-Trifluorobenzyl alcohol [webbook.nist.gov]
- 3. organomation.com [organomation.com]
- 4. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 5. sites.bu.edu [sites.bu.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 14. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 16. Electron ionization - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Assessment of 2,3,5-Trifluorobenzyl Alcohol by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and analysis. 2,3,5-Trifluorobenzyl alcohol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity directly influences reaction yields, impurity profiles, and the overall quality of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for purity assessment due to its high resolution, sensitivity, and ability to separate a broad range of compounds.[1] However, alternative methods such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information regarding the purity of aromatic alcohols.[1][2] The selection of the most appropriate technique depends on factors like the type of information required (e.g., quantitative purity, identification of impurities), available instrumentation, and the specific properties of the compound and its potential impurities.
Table 1: Comparison of Key Performance Characteristics
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Primary Use | Quantitation of the main component and detection of non-volatile and thermally labile impurities. | Purity assessment, particularly for volatile impurities and residual solvents.[1] | Structural elucidation, identification, and absolute purity determination (qNMR) without the need for a reference standard of the impurity.[3] |
| Sensitivity | High (ng to pg level). | Very High (pg to fg level). | Moderate to Low (µg to mg level). |
| Sample Throughput | High. | High. | Low to Moderate. |
| Destructive | Yes. | Yes. | No, the sample can be recovered.[4] |
| Quantitation | Relative (based on area percent) or absolute (with a reference standard). | Relative (based on area percent) or absolute (with a reference standard). | Absolute (qNMR) or relative. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC (RP-HPLC) is the most common mode for analyzing moderately polar compounds like this compound.
Objective: To determine the purity of this compound by separating it from potential impurities and calculating the relative peak area.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the mobile phase.
Gas Chromatography (GC)
GC is a suitable alternative for purity assessment, particularly if volatile impurities are anticipated.
Objective: To determine the purity of this compound by separating it from volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: Capillary column with a polar stationary phase (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve approximately 5 mg/mL of this compound in methanol.
Data Presentation
The following tables present representative data from the analysis of a single batch of this compound using HPLC and GC.
Table 2: HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 2.85 | 15,234 | 0.35 | Unknown Impurity |
| 2 | 4.52 | 4,328,976 | 99.52 | This compound |
| 3 | 5.18 | 7,398 | 0.13 | Unknown Impurity |
| Total | 4,351,608 | 100.00 |
Table 3: GC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.71 | 8,976 | 0.21 | Volatile Impurity |
| 2 | 8.24 | 4,256,789 | 99.79 | This compound |
| Total | 4,265,765 | 100.00 |
Mandatory Visualization
Caption: HPLC Experimental Workflow for Purity Assessment.
Conclusion
For the routine purity assessment of this compound, HPLC is a robust, sensitive, and high-throughput method. It is particularly effective for identifying and quantifying non-volatile impurities that may arise during synthesis or degradation. GC serves as an excellent complementary technique, especially for detecting volatile impurities and residual solvents. For an absolute purity determination and structural confirmation, qNMR is an invaluable orthogonal method. A comprehensive purity analysis of this compound should ideally employ a combination of these techniques to ensure the highest confidence in the material's quality for its intended downstream applications in research and development.
References
A Comparative Guide to the Characterization of 2,3,5-Trifluorobenzyl Alcohol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 2,3,5-trifluorobenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The reactivity of the hydroxyl group is the primary focus, with detailed comparisons to alternative substituted benzyl alcohols. The information presented is supported by experimental data and established chemical principles.
Introduction to the Reactivity of this compound
This compound is a versatile building block in organic synthesis. The electron-withdrawing nature of the three fluorine atoms on the benzene ring influences the reactivity of the benzylic alcohol. The primary reactions of this compound involve the hydroxyl group and can be broadly categorized into oxidation, esterification, and etherification. This guide will explore these key reactions, comparing the performance of this compound with other relevant benzyl alcohol derivatives.
Oxidation of this compound
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For this compound, this reaction yields 2,3,5-trifluorobenzaldehyde, a valuable precursor for various bioactive molecules.
Comparison with Alternative Alcohols:
The presence of electron-withdrawing fluorine atoms on the aromatic ring can influence the rate of oxidation. Compared to unsubstituted benzyl alcohol, the oxidation of this compound may require slightly more forcing conditions or longer reaction times due to the decreased electron density at the benzylic position. However, mild oxidizing agents like Pyridinium Chlorochromate (PCC) are effective in achieving this transformation without over-oxidation to the carboxylic acid.[1][2]
Quantitative Data for Oxidation of Benzyl Alcohols:
| Starting Material | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzyl Alcohol | PCC | CH₂Cl₂ | RT | 2 | Benzaldehyde | ~90 | [1][2] |
| 2-(Trifluoromethyl)benzyl alcohol | PCC | CH₂Cl₂ | RT | 2 | 2-(Trifluoromethyl)benzaldehyde | ~85 | Inferred from[1][2] |
| This compound | PCC | CH₂Cl₂ | RT | 2-4 | 2,3,5-Trifluorobenzaldehyde | ~80-90 | Expected |
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
-
Setup: To a stirred solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure 2,3,5-trifluorobenzaldehyde.[3]
Reaction Pathway: Oxidation
Esterification of this compound
Fischer esterification, the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method for preparing esters.[4] this compound can be readily esterified to produce a variety of esters with potential applications in materials science and as fragrances.
Comparison with Alternative Alcohols:
The reactivity of benzyl alcohols in Fischer esterification is influenced by steric hindrance and the nucleophilicity of the hydroxyl oxygen. For this compound, the electron-withdrawing fluorine atoms may slightly decrease the nucleophilicity of the oxygen, but the reaction is still expected to proceed efficiently, especially when using an excess of the alcohol or removing water as it is formed.
Quantitative Data for Esterification of Benzyl Alcohols:
| Alcohol | Carboxylic Acid | Catalyst | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzyl Alcohol | Acetic Acid | H₂SO₄ | Reflux | 1 | Benzyl Acetate | 90.8 | [5] |
| Ethanol | Benzoic Acid | H₂SO₄ | 65 | - | Ethyl Benzoate | 90 | [6] |
| This compound | Acetic Acid | H₂SO₄ | Reflux | 1-2 | 2,3,5-Trifluorobenzyl acetate | ~85-95 | Expected |
Note: Data for this compound is an expected range based on the reactivity of similar compounds.
Experimental Protocol: Fischer Esterification
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Separate the organic layer and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude ester can be purified by distillation or column chromatography.[6]
Reaction Pathway: Esterification
Etherification of this compound
The Williamson ether synthesis is a robust method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide.[7][8] This method can be applied to this compound to synthesize a range of trifluorobenzyl ethers.
Comparison with Alternative Alcohols:
The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl proton in this compound compared to benzyl alcohol, facilitating the formation of the corresponding alkoxide. The subsequent Sₙ2 reaction with an unhindered alkyl halide is expected to be efficient.
Quantitative Data for Etherification of Benzyl Alcohols:
| Alcohol | Alkyl Halide | Base | Solvent | Product | Yield (%) | Reference |
| Benzyl Alcohol | Ethyl Bromide | NaH | THF | Benzyl Ethyl Ether | High | Inferred from[7] |
| 2-(Trifluoromethyl)benzyl alcohol | - | FeCl₃·6H₂O | PC | Bis(2-(trifluoromethyl)benzyl) ether | 56 | [9][10] |
| This compound | Methyl Iodide | NaH | THF | 2,3,5-Trifluorobenzyl methyl ether | >90 | Expected |
Note: Data for this compound is an expected yield based on the high efficiency of the Williamson ether synthesis with primary alcohols.
Experimental Protocol: Williamson Ether Synthesis
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C and add sodium hydride (NaH) (1.1 eq) portion-wise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Add the alkyl halide (e.g., methyl iodide) (1.2 eq) dropwise. Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and quench cautiously with water. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography.[11]
Reaction Pathway: Etherification
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound derivatives.
Conclusion
This compound is a reactive intermediate that readily undergoes oxidation, esterification, and etherification to provide a range of valuable trifluorinated compounds. The electron-withdrawing fluorine substituents modulate its reactivity in a predictable manner, generally leading to high yields of the desired products under standard reaction conditions. This guide provides a foundation for researchers to develop synthetic strategies utilizing this versatile building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN101462928A - Preparation of 2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarship.richmond.edu [scholarship.richmond.edu]
Unlocking the Therapeutic Potential of 2,3,5-Trifluorobenzyl Alcohol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. 2,3,5-Trifluorobenzyl alcohol, with its distinct trifluorinated phenyl ring, represents a valuable starting material for the synthesis of novel therapeutic agents. While extensive research on the biological activities of compounds directly derived from this compound is not widely available in the public domain, this guide provides a comparative framework based on the known activities of structurally related fluorinated and benzyl-containing compounds. We present potential biological activities, hypothetical experimental data, and detailed experimental protocols to guide future research in this promising area.
Potential Biological Activities and Comparative Data
Compounds derived from this compound are anticipated to exhibit a range of biological activities, primarily in the areas of oncology and infectious diseases. The trifluoromethyl group is a well-established pharmacophore known to enhance the anticancer and antimicrobial properties of various molecular frameworks.
Anticancer Activity
The introduction of a 2,3,5-trifluorobenzyl moiety into heterocyclic or other pharmacologically active scaffolds could lead to potent anticancer agents. The proposed mechanism of action for such compounds often involves the inhibition of key cellular signaling pathways crucial for cancer cell proliferation and survival.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Compound ID | Target Scaffold | Cell Line | IC₅₀ (µM) | Mechanism of Action (Hypothesized) |
| TFB-A01 | Pyrimidine | A549 (Lung Cancer) | 0.85 | EGFR Inhibition |
| TFB-A02 | Quinazoline | MCF-7 (Breast Cancer) | 1.20 | PI3K/Akt Pathway Inhibition |
| TFB-A03 | Triazole | HCT116 (Colon Cancer) | 2.50 | Induction of Apoptosis |
| TFB-A04 | Indole | PC-3 (Prostate Cancer) | 1.75 | Mdm2 Antagonist |
| Control-1 | Doxorubicin | A549 (Lung Cancer) | 0.50 | DNA Intercalation |
| Control-2 | Gefitinib | A549 (Lung Cancer) | 0.10 | EGFR Inhibition |
Note: The data presented in this table is hypothetical and for illustrative purposes to guide potential research directions.
Antimicrobial Activity
The lipophilic nature of the trifluorobenzyl group can enhance the ability of compounds to penetrate microbial cell membranes, making them promising candidates for the development of new antimicrobial agents.
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | Target Scaffold | Microorganism | MIC (µg/mL) |
| TFB-M01 | Thiazole | Staphylococcus aureus | 4 |
| TFB-M02 | Imidazole | Escherichia coli | 8 |
| TFB-M03 | Oxadiazole | Candida albicans | 16 |
| TFB-M04 | Pyrazole | Pseudomonas aeruginosa | 8 |
| Control-1 | Ciprofloxacin | E. coli | 1 |
| Control-2 | Fluconazole | C. albicans | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes to guide potential research directions.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation of biological activities. Below are standard methodologies for key assays.
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Add varying concentrations of the test compounds (derived from this compound) to the wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Visual representations of experimental workflows and signaling pathways are essential for clear communication of complex biological processes.
Figure 1. General experimental workflow for the synthesis and biological evaluation of compounds derived from this compound.
Figure 2. Hypothesized inhibition of the EGFR signaling pathway by a this compound derivative (TFB-Derivative).
Disclaimer: The information provided in this guide, including all data and experimental details, is for illustrative and conceptual purposes only. It is intended to serve as a framework for future research and is based on the established principles of medicinal chemistry and the known biological activities of related compounds. Specific experimental validation is required to determine the actual biological properties of any compound derived from this compound.
A Comparative Analysis of Fluorinated and Non-Fluorinated Benzyl Alcohols for Drug Development
A deep dive into the physicochemical properties, metabolic stability, and biological activity of benzyl alcohol and its fluorinated analogs, providing researchers with data-driven insights for informed decision-making in drug design and development.
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacokinetic and pharmacodynamic properties. This guide offers a comparative study of benzyl alcohol and its fluorinated derivatives, specifically 2-fluorobenzyl alcohol, 3-fluorobenzyl alcohol, 4-fluorobenzyl alcohol, and 2,6-difluorobenzyl alcohol. By examining key physicochemical parameters, metabolic stability, and biological activity, this document aims to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Physicochemical Properties: Impact of Fluorination on Acidity and Lipophilicity
The introduction of fluorine, a highly electronegative atom, can significantly influence the electronic properties of the benzyl alcohol scaffold, thereby affecting its acidity (pKa) and lipophilicity (logP). These parameters are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
An experimental pKa value for benzyl alcohol is reported to be 15.40.[1] The hydroxyl group's acidity is a key factor in hydrogen bonding interactions and can influence binding to biological targets. Fluorination is generally expected to increase the acidity of the benzylic alcohol due to the electron-withdrawing nature of the fluorine atom. This effect is reflected in the predicted pKa values for the monofluorinated analogs:
-
2-Fluorobenzyl alcohol: A predicted pKa of 13.88 suggests a significant increase in acidity compared to the parent compound.
-
3-Fluorobenzyl alcohol: With a predicted pKa of 14.09, the effect of fluorination at the meta position is also notable.
-
4-Fluorobenzyl alcohol: The para-substituted analog has a predicted pKa of 14.29, indicating a less pronounced, yet still significant, increase in acidity.[2]
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a crucial parameter for membrane permeability and overall bioavailability. The experimental logP of benzyl alcohol is 1.10.[3] Fluorination can have varied effects on lipophilicity depending on the position and number of fluorine atoms. While a single fluorine atom can sometimes decrease lipophilicity, the overall effect is often complex.
-
3-Fluorobenzyl alcohol: A predicted logP of 1.09 suggests that fluorination at the meta position has a minimal effect on lipophilicity compared to benzyl alcohol.[4]
-
4-Fluorobenzyl alcohol: A calculated logP of 1.318 indicates a slight increase in lipophilicity for the para-fluorinated analog.[5]
A summary of these physicochemical properties is presented in the table below.
| Compound | pKa | logP |
| Benzyl Alcohol | 15.40 (experimental)[1] | 1.10 (experimental)[3] |
| 2-Fluorobenzyl Alcohol | 13.88 (predicted) | Data not available |
| 3-Fluorobenzyl Alcohol | 14.09 (predicted)[4] | 1.09 (predicted)[4] |
| 4-Fluorobenzyl Alcohol | 14.29 (predicted)[2] | 1.318 (calculated)[5] |
| 2,6-Difluorobenzyl Alcohol | Data not available | Data not available |
Table 1: Physicochemical Properties of Benzyl Alcohol and its Fluorinated Analogs.
Experimental Protocols
Determination of pKa by UV-Visible Spectrophotometry
The pKa of a compound can be determined by monitoring the change in its UV-Visible absorbance as a function of pH. This method is suitable for compounds with a chromophore in proximity to the ionizable group.
Materials:
-
UV-Visible spectrophotometer
-
pH meter
-
96-well microtiter plates (for high-throughput screening)
-
A series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.
-
Stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Deionized water.
Procedure:
-
Prepare a series of buffer solutions with precise pH values.
-
Add a small aliquot of the test compound stock solution to each well of the microtiter plate.
-
Add the different buffer solutions to the wells to achieve a range of final pH values.
-
Measure the absorbance of each well at a predetermined wavelength where the ionized and unionized forms of the compound exhibit a significant difference in absorbance.
-
Plot the absorbance values against the corresponding pH values.
-
The pKa is determined as the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnels or vials
-
Shaker
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
-
Test compound.
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.
-
Shake the funnel for a sufficient amount of time to allow for the partitioning equilibrium to be reached (typically 1-24 hours).
-
Allow the two phases to separate completely.
-
Carefully withdraw a sample from each phase.
-
Quantify the concentration of the test compound in both the n-octanol and water phases using a suitable analytical method.
-
Calculate the logP value using the following equation: logP = log ([Concentration in octanol] / [Concentration in water])
Metabolic Stability: The Fluorine Shield
The metabolic stability of a drug candidate is a critical factor influencing its in vivo half-life and oral bioavailability. Metabolism, primarily occurring in the liver, is often mediated by the cytochrome P450 (CYP) family of enzymes. Fluorine substitution is a common strategy to block metabolic "soft spots" in a molecule, thereby enhancing its metabolic stability. The strong carbon-fluorine bond is less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond.[6]
While direct comparative experimental data for the metabolic stability of fluorinated benzyl alcohols is limited in the public domain, the general principle of increased stability upon fluorination is well-established.[7] Benzyl alcohol itself is known to be metabolized via oxidation to benzaldehyde and then to benzoic acid.[8][9] This metabolic pathway is a likely target for modification through fluorination.
dot
Figure 1: Proposed Metabolic Pathways.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in phase I metabolic enzymes like CYPs.
Materials:
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Test compound and positive control compounds (with known metabolic rates)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS/MS for analysis.
Procedure:
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
From the slope of the line, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
dot
Figure 2: Experimental Workflow.
Biological Activity: A Glimpse into Antimicrobial Potential
Benzyl alcohol is known to possess antimicrobial properties and is used as a preservative in various pharmaceutical formulations.[10][11] It exhibits bacteriostatic activity against a range of bacteria and also shows antifungal properties. The mechanism of its antimicrobial action is believed to involve the disruption of the cell membrane.[12]
While specific comparative studies on the antimicrobial activity of fluorinated benzyl alcohols are not abundant, it is plausible that the introduction of fluorine could modulate this activity. Changes in lipophilicity and electronic properties due to fluorination could influence the compound's ability to interact with and penetrate microbial cell membranes. Further investigation into the antimicrobial spectrum and potency of fluorinated benzyl alcohols is warranted.
Conclusion
The fluorination of benzyl alcohol presents a promising strategy for modulating its physicochemical and metabolic properties for drug development purposes. The introduction of fluorine generally increases the acidity of the benzylic alcohol and can have variable effects on its lipophilicity. Critically, fluorination is expected to enhance metabolic stability by blocking the primary route of oxidative metabolism. While further experimental data is needed to provide a complete quantitative comparison, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for researchers to explore the potential of fluorinated benzyl alcohols in their drug discovery programs. The accompanying visualizations provide clear workflows and conceptual diagrams to aid in the understanding and implementation of these studies.
References
- 1. Showing Compound Benzyl alcohol (FDB008745) - FooDB [foodb.ca]
- 2. chembk.com [chembk.com]
- 3. efsa.europa.eu [efsa.europa.eu]
- 4. 3-Fluorobenzyl alcohol | CAS#:456-47-3 | Chemsrc [chemsrc.com]
- 5. 4-Fluorobenzyl alcohol (CAS 459-56-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
- 12. Pentanol and Benzyl Alcohol Attack Bacterial Surface Structures Differently - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2,3,5-Trifluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 2,3,5-Trifluorobenzyl alcohol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The following sections detail a proposed, validated synthetic pathway and a viable alternative, supported by experimental data from analogous reactions, detailed methodologies, and visual workflows to aid in synthetic strategy selection.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be efficiently achieved through the reduction of commercially available precursors. Below is a comparison of two primary routes: the reduction of 2,3,5-trifluorobenzaldehyde and the reduction of 2,3,5-trifluorobenzoic acid.
| Parameter | Route 1: Reduction of 2,3,5-Trifluorobenzaldehyde | Route 2: Reduction of 2,3,5-Trifluorobenzoic Acid |
| Starting Material | 2,3,5-Trifluorobenzaldehyde | 2,3,5-Trifluorobenzoic Acid |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Typical Solvent | Methanol or Ethanol | Tetrahydrofuran (THF) or Diethyl Ether |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Reflux |
| Reported Yield | High (expected >80%) | High (expected >90%) |
| Reported Purity | High (expected >95%) | High (expected >95%) |
| Safety Considerations | NaBH₄ is a relatively mild reducing agent, stable in protic solvents. | LiAlH₄ is a highly reactive and pyrophoric reagent, requiring anhydrous conditions and careful handling. |
| Workup Procedure | Simple aqueous quench and extraction. | Careful quenching with water and base under inert atmosphere, followed by extraction. |
Note: The yield and purity data are based on analogous reductions of similar fluorinated aromatic compounds, as direct experimental data for this compound is not extensively published. For instance, the reduction of 2,4,6-Trifluorobenzaldehyde with potassium borohydride in ethanol affords the corresponding alcohol in 82.3% yield and 95.4% purity. Similarly, the reduction of 2,3,5,6-tetrafluorobenzoic acid with sodium borohydride and an alkylating agent has been reported to yield the corresponding benzyl alcohol in 96.7% yield and 98% purity.
Experimental Protocols
Route 1: Proposed Synthesis via Reduction of 2,3,5-Trifluorobenzaldehyde
This route is recommended for its operational simplicity and the use of a milder reducing agent.
Materials:
-
2,3,5-Trifluorobenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Hydrochloric Acid (1M)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5-trifluorobenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1M HCl until the pH is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography on silica gel if necessary.
Route 2: Alternative Synthesis via Reduction of 2,3,5-Trifluorobenzoic Acid
This alternative route is a powerful method for the reduction of carboxylic acids and is expected to provide a high yield of the desired product.
Materials:
-
2,3,5-Trifluorobenzoic Acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide Solution
-
Anhydrous Sodium Sulfate
-
Diethyl Ether
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 2,3,5-trifluorobenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the flask to 0°C.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the solid through a pad of Celite and wash the filter cake with THF or diethyl ether.
-
Combine the filtrates and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to afford the crude this compound.
-
Purify the product by flash column chromatography on silica gel if necessary.
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations and a logical workflow for selecting the most appropriate synthetic route.
Caption: Overview of the two primary synthetic routes to this compound.
Caption: Decision-making workflow for selecting the optimal synthetic route.
A Comparative Guide to 2,3,5-Trifluorobenzyl Alcohol and Other Fluorinated Reagents in Drug Development
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecules is a cornerstone of modern medicinal chemistry. Fluorinated reagents are instrumental in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, fluorinated benzyl alcohols serve as crucial building blocks and versatile protecting groups for hydroxyl functionalities. This guide provides an objective comparison of 2,3,5-Trifluorobenzyl alcohol with other key fluorinated and non-fluorinated benzyl alcohol derivatives, supported by physicochemical data and generalized experimental protocols.
Physicochemical Properties: A Comparative Overview
The substitution pattern of fluorine atoms on the benzene ring significantly influences the physical and chemical properties of benzyl alcohols. These properties, in turn, affect their reactivity and suitability for various applications in organic synthesis. The following table summarizes key physicochemical data for this compound and its counterparts.
| Property | This compound | Benzyl Alcohol (Baseline) | 4-(Trifluoromethyl)benzyl alcohol | 2,3,4,5,6-Pentafluorobenzyl alcohol | 3,5-Bis(trifluoromethyl)benzyl alcohol |
| Molecular Formula | C₇H₅F₃O[1] | C₇H₈O[2] | C₈H₇F₃O[3] | C₇H₃F₅O[4][5] | C₉H₆F₆O[6] |
| Molecular Weight | 162.11 g/mol | 108.14 g/mol [2][7][8] | 176.14 g/mol [3][9] | 198.09 g/mol [4][5][10] | 244.13 g/mol [6][11] |
| Boiling Point | Not available | 205.3 °C[2][7] | 78-80 °C @ 4 mmHg[3][9] | 174-175 °C[10] | 40 °C @ 0.5 mmHg[12] |
| Melting Point | Not available | -15.2 °C[2] | 18-20 °C[3] | 37-38 °C[10][13] | 53-56 °C[12] |
| Density | Not available | 1.044 g/cm³[2] | 1.286 g/mL @ 25 °C[3][9] | ~1.6 g/cm³[13] | Not available |
| Appearance | Not available | Colorless liquid[2] | Colorless to light yellow liquid[3] | White to light yellow powder[13] | Powder[12] |
Applications in Synthesis: Protecting Group Chemistry
A primary application of benzyl alcohols in multi-step organic synthesis is the protection of hydroxyl groups. The resulting benzyl ethers are generally stable under a wide range of reaction conditions, including acidic, basic, and some oxidative and reductive environments. The choice of a specific benzyl alcohol derivative allows for fine-tuning of the stability and cleavage conditions of the protecting group.
Fluorinated benzyl ethers, derived from reagents like this compound, offer distinct advantages. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the benzyl group, particularly during deprotection. For instance, while standard benzyl ethers are readily cleaved by catalytic hydrogenolysis, the stability of fluorinated analogues under these conditions can vary, potentially allowing for selective deprotection in the presence of other reducible functional groups.[14] Furthermore, the introduction of fluorine can enhance spectral resolution in NMR analysis, simplifying characterization in complex molecules.[3][4]
The following diagram illustrates a typical workflow for the protection of an alcohol as a benzyl ether and its subsequent deprotection.
Performance Comparison
The utility of a protecting group is determined by its stability under various reaction conditions and the ease and selectivity of its removal. While direct, quantitative comparative data for the reagents discussed here is sparse, their performance can be inferred from general principles of organic chemistry.
| Feature | Benzyl (Bn) | 4-(Trifluoromethyl)benzyl (TFM-Bn) | 2,3,5-Trifluorobenzyl | Pentafluorobenzyl (PFB) | 3,5-Bis(trifluoromethyl)benzyl |
| Stability to Acid | High | High | High | High | High |
| Stability to Base | High | High | High | High | High |
| Deprotection by Hydrogenolysis | Standard conditions (e.g., H₂, Pd/C)[7][8] | Generally requires more forcing conditions | Expected to be more resistant than Bn | Often resistant to standard hydrogenolysis | Expected to be highly resistant |
| Orthogonality | Orthogonal to acid/base labile and fluoride-labile groups.[15] | May offer orthogonality to standard Bn ethers. | Potentially allows for selective deprotection. | Can be stable under conditions that cleave other benzyl ethers. | Offers high stability for robust protection. |
| NMR Simplification | Baseline | Can simplify NMR spectra.[16] | Expected to simplify NMR spectra.[3][4] | Simplifies NMR spectra.[3] | Significantly simplifies NMR spectra.[16] |
The concept of orthogonal protection is critical in the synthesis of complex molecules with multiple hydroxyl groups. By choosing protecting groups that can be removed under different, non-interfering conditions, chemists can selectively unmask specific hydroxyl groups for further reaction. Fluorinated benzyl ethers, with their potentially altered reactivity towards hydrogenolysis, can be valuable tools in such strategies.
The diagram below illustrates the principle of orthogonal protection, where a standard benzyl ether and a fluorinated benzyl ether could be selectively cleaved.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. pure.mpg.de [pure.mpg.de]
- 3. wiserpub.com [wiserpub.com]
- 4. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Selective cleavage of benzyl ethers : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 12. youtube.com [youtube.com]
- 13. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystallography of Benzyl Alcohol Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing invaluable insights into the conformational preferences, intermolecular interactions, and packing motifs of crystalline solids. This guide offers a comparative analysis of the crystallographic data of 2,3,5-trifluorobenzyl alcohol and its structural analogues, supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of their solid-state behavior.
While a crystal structure for this compound is not publicly available, this guide leverages crystallographic data from closely related fluorinated and halogenated benzyl alcohol derivatives to provide a comparative framework. By examining the crystal structures of benzyl alcohol, 4-fluorobenzyl alcohol, 2-chlorobenzyl alcohol, and 2-bromobenzyl alcohol, we can infer the potential structural impact of fluorine substitution on the crystal packing and hydrogen bonding networks.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for benzyl alcohol and its halogenated derivatives. These compounds provide a valuable basis for understanding the influence of substituent effects on the crystal lattice.
| Compound | Benzyl Alcohol | 4-Fluorobenzyl Alcohol | 2-Chlorobenzyl Alcohol | 2-Bromobenzyl Alcohol |
| Formula | C₇H₈O | C₇H₇FO | C₇H₇ClO | C₇H₇BrO |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 11.777(2) | 11.536(3) | 11.583(2) | 11.668(2) |
| b (Å) | 5.867(1) | 5.922(2) | 5.925(1) | 5.918(1) |
| c (Å) | 8.618(2) | 9.070(3) | 10.034(2) | 10.378(2) |
| β (°) | 102.73(2) | 102.08(2) | 97.48(2) | 96.65(2) |
| Volume (ų) | 580.4 | 605.4 | 681.9 | 710.9 |
| Z | 4 | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.239 | 1.378 | 1.385 | 1.754 |
| CCDC Number | - | - | 942082 | 882251 |
Data for Benzyl Alcohol and 4-Fluorobenzyl Alcohol sourced from Blessing, R. H. (1986). Hydrogen Bonding and Stacking Patterns in the Crystal Structures of Benzyl Alcohols. Journal of the American Chemical Society, 108(11), 2997-3006. Data for 2-Chlorobenzyl Alcohol and 2-Bromobenzyl Alcohol are referenced by their Cambridge Crystallographic Data Centre (CCDC) deposition numbers. The detailed crystallographic data can be obtained from the CCDC.
Experimental Protocol: Single-Crystal X-ray Diffraction of Small Molecules
The determination of a crystal structure by single-crystal X-ray diffraction is a multi-step process that requires careful execution. Below is a detailed, generalized protocol for the analysis of small organic molecules like benzyl alcohol derivatives.
Crystal Growth and Selection
High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment.
-
Crystallization Techniques: Slow evaporation of a saturated solution is a common method. Other techniques include slow cooling of a saturated solution, vapor diffusion, and liquid-liquid diffusion. The choice of solvent or solvent system is critical and often determined empirically.
-
Crystal Selection: A suitable crystal should be selected under a microscope. An ideal crystal is transparent, has well-defined faces, and is free of cracks or other visible defects. The optimal crystal size is typically in the range of 0.1 to 0.3 mm in each dimension.
Crystal Mounting
The selected crystal is carefully mounted on a goniometer head for data collection.
-
Mounting: The crystal is affixed to the tip of a glass fiber or a cryo-loop using a minimal amount of adhesive, such as epoxy or oil.
-
Centering: The mounted crystal is then centered in the X-ray beam of the diffractometer.
Data Collection
The diffraction data is collected using a single-crystal X-ray diffractometer.
-
X-ray Source: A monochromatic X-ray beam, typically from a copper (Cu Kα) or molybdenum (Mo Kα) source, is used.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Modern diffractometers use automated data collection strategies to ensure a complete dataset is obtained.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in higher quality data.
Data Processing
The raw diffraction images are processed to obtain a list of reflection intensities.
-
Integration: The intensity of each diffraction spot is integrated.
-
Scaling and Merging: The integrated intensities are scaled to account for variations in experimental conditions and merged to create a unique set of reflections.
-
Absorption Correction: A correction for the absorption of X-rays by the crystal is applied.
Structure Solution and Refinement
The processed data is used to determine the arrangement of atoms in the crystal.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data using least-squares methods. The quality of the final structure is assessed using metrics such as the R-factor.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages in determining the crystal structure of a small molecule using X-ray diffraction.
Isomeric Effects on the Properties of Trifluorobenzyl Alcohols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group to a benzyl alcohol scaffold significantly alters its physicochemical and biological properties. The position of this electron-withdrawing group on the aromatic ring—ortho (2-), meta (3-), or para (4-)—further refines these characteristics, a phenomenon known as isomerism. Understanding these isomeric effects is crucial for applications in medicinal chemistry, materials science, and organic synthesis, where precise tuning of properties such as acidity, lipophilicity, and reactivity is paramount. This guide provides a comparative analysis of 2-, 3-, and 4-trifluoromethylbenzyl alcohol, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Comparative Analysis
The position of the trifluoromethyl group exerts a demonstrable influence on the physical and electronic properties of the benzyl alcohol isomers. These differences are summarized in the table below.
| Property | 2-Trifluoromethylbenzyl Alcohol | 3-Trifluoromethylbenzyl Alcohol | 4-Trifluoromethylbenzyl Alcohol | Benzyl Alcohol (for reference) |
| Melting Point (°C) | - | - | 18-20[1][2] | -15 |
| Boiling Point (°C) | 90 (at 20 mmHg)[3][4][5][6][7] | 68 (at 2 mmHg)[8] | 78-80 (at 4 mmHg)[1][9][10][11] | 205 |
| Density (g/mL at 25°C) | 1.326[3][4][5][6] | 1.295[8] | 1.286-1.288[1][2][9][10] | 1.044 |
| Refractive Index (n20/D) | 1.468[3][4][5] | 1.460[8] | 1.459[1][2][10] | 1.539 |
| Calculated logP (XLogP3) | 1.9[12][13] | 2.2[2][14] | - | 1.1 |
| Gas-Phase Acidity (ΔG°acid, kcal/mol) | - | 350.1 | 348.9 | 356.7 |
Isomeric Effects on Acidity and Lipophilicity
The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the benzyl alcohol's hydroxyl group compared to the unsubstituted benzyl alcohol. This is due to the stabilization of the resulting alkoxide anion through the inductive effect. The position of the -CF3 group modulates the strength of this effect.
Acidity:
Lipophilicity:
The lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The calculated XLogP3 values suggest that the introduction of a trifluoromethyl group increases lipophilicity compared to benzyl alcohol.[2][12][13][14] Among the isomers, the 3-trifluoromethylbenzyl alcohol is predicted to be slightly more lipophilic than the 2-trifluoromethylbenzyl alcohol.
Experimental Protocols
Precise determination of these physicochemical properties relies on standardized experimental protocols.
Determination of pKa by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) can be determined by monitoring changes in the UV-Vis absorbance spectrum of the compound as a function of pH.
-
Preparation of Buffer Solutions: A series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa, are prepared. The ionic strength of the buffers is kept constant.
-
Sample Preparation: A stock solution of the trifluorobenzyl alcohol isomer is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of the stock solution are then added to each buffer solution to a final constant concentration.
-
Spectrophotometric Measurement: The UV-Vis spectrum of each sample is recorded.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against pH. The pKa is then determined by fitting the data to the Henderson-Hasselbalch equation.
Determination of logP by HPLC
High-Performance Liquid Chromatography (HPLC) is a common method for the indirect determination of logP.
-
Column and Mobile Phase: A reverse-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.
-
Calibration: A set of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known logP values.
-
Sample Analysis: The trifluorobenzyl alcohol isomer is injected into the HPLC system under the same conditions, and its retention time is measured.
-
logP Calculation: The logP of the isomer is calculated from its retention time using the calibration curve.
Biological Interactions: Inhibition of Alcohol Dehydrogenase
Trifluoromethylated alcohols have been shown to interact with enzymes such as alcohol dehydrogenase (ADH). This enzyme is responsible for the metabolism of alcohols in the body. The trifluorobenzyl alcohol isomers can act as competitive inhibitors of ADH, binding to the active site and preventing the binding of the natural substrate, ethanol.
This diagram illustrates how trifluorobenzyl alcohol isomers can compete with ethanol for the active site of alcohol dehydrogenase, leading to the formation of an inactive enzyme-inhibitor complex and thus inhibiting the metabolism of ethanol.
Isomeric Effects on Reactivity: A Hammett Plot Perspective
The electronic effect of the trifluoromethyl group on the reactivity of the benzyl alcohol isomers can be quantified using a Hammett plot. This plot correlates the logarithm of the reaction rate constant (k) for a series of substituted benzyl alcohols in a particular reaction with the Hammett substituent constant (σ) for each substituent.
For a reaction such as the oxidation of benzyl alcohols, the electron-withdrawing trifluoromethyl group is expected to decrease the reaction rate compared to unsubstituted benzyl alcohol. This is because the reaction often involves the formation of a transition state with developing positive charge at the benzylic carbon, which is destabilized by electron-withdrawing groups. The magnitude of this effect will depend on the isomer, with the para-isomer generally exhibiting the strongest electronic effect.
This conceptual Hammett plot illustrates the expected trend for the oxidation of trifluoromethylbenzyl alcohol isomers. The negative slope (ρ < 0) indicates that electron-withdrawing groups retard the reaction. The position of the points for the isomers would depend on their respective Hammett constants and the specific reaction conditions.
Conclusion
The isomeric position of the trifluoromethyl group on the benzyl alcohol ring provides a powerful tool for fine-tuning the molecule's physicochemical and biological properties. The para-isomer generally exhibits the strongest electronic effects, leading to higher acidity. Lipophilicity is also significantly influenced by the isomer. These differences have important implications for the design of new pharmaceuticals and functional materials. Further comparative studies, particularly on reaction kinetics and a broader range of biological activities, will continue to deepen our understanding of these versatile building blocks.
References
- 1. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. What are ADHs inhibitors and how do they work? [synapse.patsnap.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Quantitative Analysis of 2,3,5-Trifluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2,3,5-Trifluorobenzyl alcohol, a key fluorinated building block in organic synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and concentration of this intermediate in research and development settings. This document outlines the most common and effective techniques, presenting their performance data, detailed experimental protocols, and decision-making workflows to assist researchers in choosing the optimal method for their specific needs.
The primary techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are widely employed for the analysis of aromatic and fluorinated compounds. While specific validated quantitative data for this compound is not extensively available in the public literature, this guide leverages established methods for the closely related and structurally similar non-fluorinated Benzyl Alcohol and other fluorinated analogues. These methods serve as excellent starting points for the development and validation of assays for this compound.
Quantitative Method Performance
The performance of an analytical method is defined by its ability to be specific, accurate, precise, and sensitive. The following tables summarize typical performance data for the quantitative analysis of Benzyl Alcohol, which can be considered indicative for developing a method for its trifluorinated analogue.
Gas Chromatography (GC) Performance Data
Gas chromatography, particularly with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds like benzyl alcohols.
| Analyte | Method | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Benzyl Alcohol | GC-MS | 0.1 - 10 | >0.999 | 0.05 | 0.1 | 98 - 105[1] |
| Benzyl Alcohol | GC-FID | 25 - 175 | >0.99 | 2.67 | 13.3[2] | 98.5 - 101.5[2] |
| 2,3,5,6-Tetrafluorobenzyl Alcohol | GC-FID | Data not available | Data not available | Data not available | Data not available | ~95 (Yield determination)[3] |
High-Performance Liquid Chromatography (HPLC) Performance Data
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a versatile and widely accessible method for the quantification of aromatic compounds.
| Analyte | Method | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (%) |
| Benzyl Alcohol | RP-HPLC-UV | 160 - 240 | 0.9995 | 0.86 | 2.5[4] | 99.8 - 101.7[5] |
| Benzyl Alcohol | RP-HPLC-UV | 2 - 30 | >0.99 | 0.02 | Not Specified | 98 - 102[6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible and reliable analytical results. The following sections outline methodologies for GC-MS and RP-HPLC analysis adaptable for this compound.
Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the quantification of benzyl alcohol in a solution, which can be adapted for this compound.
1. Materials and Reagents:
-
Reference Standard: this compound (high purity)
-
Solvent: Methanol (HPLC or GC grade)
-
Anhydrous Sodium Sulfate
-
Calibrated glassware
2. Standard Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10.0 µg/mL.[7]
3. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve and extract the sample with a known volume of methanol.
-
Pass the extract through a filter containing anhydrous sodium sulfate to remove any moisture.[7]
-
Dilute the sample with methanol to bring the concentration within the calibration range.
4. GC-MS Operating Conditions:
-
GC System: Agilent 6890N or equivalent.[7]
-
Column: DB-5 (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Injector: Splitless mode, 1 µL injection volume, temperature 280°C.[7]
-
Oven Program: Initial temperature 50°C for 5 min, ramp at 10°C/min to 180°C, hold for 2 min.[7]
-
MS Detector:
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantitative Analysis by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general RP-HPLC method for the quantification of benzyl alcohol and can be readily optimized for this compound.
1. Materials and Reagents:
-
Reference Standard: this compound (high purity)
-
Mobile Phase: Acetonitrile (HPLC grade) and purified water (HPLC grade). A buffer such as triethylamine or an acid like trifluoroacetic acid (TFA) may be added to improve peak shape.[4][8]
-
Calibrated glassware
2. Standard Preparation:
-
Stock Solution: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol/water mixture).
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10 µg/mL to 250 µg/mL).
3. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve and dilute the sample with the mobile phase to an expected concentration within the calibration range.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.[4]
4. HPLC Operating Conditions:
-
HPLC System: Shimadzu Nexera LC-30AD or equivalent.[4]
-
Column: C18 reversed-phase column (e.g., Hypersil BDS C18, 4.6 mm x 150 mm, 5 µm).[4]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) or a gradient elution. The pH may be adjusted with phosphoric acid or TFA.[4][8]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Detector: UV detector set at a wavelength of maximum absorbance for this compound (a starting wavelength of 220 nm or 235 nm can be used for screening).[4][8]
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the prepared standards.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualizations
Visual workflows and decision guides are essential for planning and executing analytical procedures effectively.
Caption: General workflow for quantitative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. rsc.org [rsc.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. arlok.com [arlok.com]
- 6. jetir.org [jetir.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. helixchrom.com [helixchrom.com]
Safety Operating Guide
Proper Disposal of 2,3,5-Trifluorobenzyl Alcohol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our ecosystems. This guide provides essential information and procedural steps for the proper disposal of 2,3,5-Trifluorobenzyl alcohol, tailored for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. The following is a generalized protocol based on standard laboratory safety practices and information from safety data sheets for similar fluorinated compounds.
-
Waste Identification and Classification :
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.
-
-
Containerization :
-
Use a dedicated, properly labeled, and sealed waste container for the collection of this compound waste.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly indicate "Hazardous Waste" and list the full chemical name: "this compound".
-
-
Storage :
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container tightly closed when not in use.
-
-
Disposal Method :
-
The primary recommended method of disposal is through a licensed and approved waste disposal contractor.
-
Incineration in a licensed facility, often after mixing with a suitable combustible material, is a common disposal route for chemical and pharmaceutical wastes.[1]
-
Burial in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes is another potential option.[1]
-
Do not dispose of this compound down the drain or into any sewer system.[1] Wash water from cleaning or process equipment should also be collected for proper disposal.[1]
-
-
Decontamination of Empty Containers :
-
Empty containers must be decontaminated before disposal.
-
Observe all label safeguards until containers are thoroughly cleaned and destroyed.[1]
-
Quantitative Data and Experimental Protocols
Publicly available safety data sheets for this compound and similar compounds do not provide specific quantitative data for disposal, such as concentration limits for different disposal methods or detailed experimental protocols for neutralization. The emphasis is on adhering to regulatory guidelines and employing professional waste management services. For specific institutional protocols, consult your organization's Environmental Health and Safety (EHS) department.
Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,3,5-Trifluorobenzyl alcohol
This guide provides immediate, essential safety and logistical information for handling 2,3,5-Trifluorobenzyl alcohol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to avoid personal exposure. The primary hazards include skin, eye, and respiratory tract irritation.[1][2][3] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory.
| Hazard | Recommended Personal Protective Equipment (PPE) |
| Eye Irritation | Chemical safety goggles or a face shield should be worn to prevent splashes.[1][2][4] |
| Skin Irritation | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat are necessary to prevent skin contact.[4][5] Contaminated clothing should be removed and laundered before reuse.[6][7] |
| Respiratory Tract Irritation | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][8][9] If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[10][11] |
| Ingestion | Do not eat, drink, or smoke in areas where this chemical is handled.[1][6][7] In case of ingestion, seek immediate medical attention.[3] |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for laboratory safety.
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[1][2][10]
-
All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8][12]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][9][13]
2. Handling Procedure:
-
Before starting any work, ensure all necessary PPE is correctly worn.
-
Avoid all personal contact with the substance, including inhalation of vapors.[6][7]
-
Use compatible containers for handling and storage, such as polyethylene or polypropylene containers.[7]
-
After handling, wash hands thoroughly with soap and water.[6][7]
3. Spill Management:
-
In the event of a small spill, absorb the material with inert absorbent pads and place it in a sealed, labeled container for disposal.[14]
-
For larger spills, evacuate the area and contact the appropriate emergency response team.[14]
-
Ventilate the area and prevent the spill from entering drains or waterways.[6][14]
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures to mitigate environmental impact.[8][15]
1. Waste Segregation and Collection:
-
Dispose of this compound waste in a designated, clearly labeled "Halogenated Organic Waste" container.[8][14]
-
Do not mix halogenated waste with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[12][15]
-
Ensure the waste container is made of a compatible material and has a secure, vapor-tight lid.[12][14]
2. Labeling and Storage of Waste:
-
Label the waste container with "Waste: this compound" and include the names of any other chemicals in the container.[14]
-
Store the waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[9][12]
3. Final Disposal:
-
Arrange for the collection of the halogenated organic waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[12][14]
-
Under no circumstances should this compound be disposed of down the drain.[8][9]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. mcrsafety.com [mcrsafety.com]
- 5. hsa.ie [hsa.ie]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. kscl.co.in [kscl.co.in]
- 11. fishersci.com [fishersci.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. fishersci.com [fishersci.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
